molecular formula C5H4ClNO B3024698 6-Chloropyridin-2-ol CAS No. 73018-09-4

6-Chloropyridin-2-ol

Cat. No.: B3024698
CAS No.: 73018-09-4
M. Wt: 129.54 g/mol
InChI Key: CLNNBQDAAGDAHI-UHFFFAOYSA-N
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Description

6-Chloropyridin-2-ol is a useful research compound. Its molecular formula is C5H4ClNO and its molecular weight is 129.54 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Chloropyridin-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148331. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Chloropyridin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloropyridin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-pyridin-2-one
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InChI

InChI=1S/C5H4ClNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CLNNBQDAAGDAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6022268
Record name 6-Chloro-2-pyridinol
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Molecular Weight

129.54 g/mol
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CAS No.

16879-02-0, 73018-09-4
Record name 6-Chloro-2(1H)-pyridinone
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Record name 6-Chloropyridin-2-ol
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Record name 6-Chloro-2-pyridinol
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Record name 2-Chloro-6-hydroxypyridine
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Record name 6-Chloro-2-pyridinol
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Foundational & Exploratory

Technical Analysis: FTIR Characterization of 6-Chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloropyridin-2-ol (CAS: 16879-75-3), often synonymous with its tautomer 6-chloro-2(1H)-pyridinone , is a critical heterocyclic intermediate in the synthesis of COX-2 inhibitors, agrochemicals, and metalloproteinase inhibitors.[1]

The infrared spectroscopic analysis of this compound is non-trivial due to the lactam-lactim tautomerism , which is heavily influenced by the physical state (solid vs. solution) and the sampling matrix. This guide provides a definitive protocol for the FTIR characterization of 6-chloropyridin-2-ol, focusing on distinguishing the dominant pyridone (lactam) form in the solid state and identifying the specific vibrational modes modified by the electron-withdrawing chlorine substituent.[1]

Molecular Context: The Tautomeric Challenge

Before analyzing the spectrum, one must understand the species being interrogated. 2-hydroxypyridines exist in a dynamic equilibrium between the lactim (hydroxyl) and lactam (carbonyl/amide) forms.

  • Lactim Form (2-hydroxypyridine): Favored in the gas phase and non-polar solvents.[1]

  • Lactam Form (2-pyridone): Favored in the solid state and polar solvents due to a high dipole moment and the ability to form stable cyclic dimers.[1]

Critical Insight: In standard FTIR analysis (KBr pellet or ATR), the sample is in the solid state. Therefore, the spectrum will predominantly reflect the hydrogen-bonded cyclic dimer of the lactam form , not the free hydroxyl species.

Visualization: Tautomeric Equilibrium & Dimerization[1]

Tautomerism cluster_0 Equilibrium Dynamics Lactim Lactim Form (6-chloro-2-hydroxypyridine) Free O-H Lactam Lactam Form (6-chloro-2-pyridinone) C=O / N-H Lactim->Lactam Proton Transfer (Solvent/Phase Dependent) Dimer Centrosymmetric Dimer (Dominant in Solid State) Strong H-Bonds Lactam->Dimer Self-Association (Solid State) note FTIR detects the Dimer structures primarily Dimer->note

Figure 1: The structural evolution of 6-chloropyridin-2-ol from monomeric tautomers to the stable dimer observed in FTIR.

Experimental Protocol: Self-Validating Methodology

To ensure reproducibility and spectral fidelity, the following protocol minimizes moisture interference (which overlaps with N-H/O-H regions) and ensures homogeneity.

Sample Preparation (KBr Pellet Method)

The KBr pellet method is preferred over ATR for this specific compound to resolve the fine structure of the fingerprint region, though ATR is acceptable for rapid ID.

  • Desiccation: Dry analytical grade KBr powder at 110°C for 2 hours prior to use to eliminate hygroscopic water bands (~3400 cm⁻¹ and 1640 cm⁻¹).

  • Ratio Control: Mix 1.5 mg of 6-Chloropyridin-2-ol with 150 mg of KBr (1:100 ratio).

    • Why? Higher concentrations lead to "bottoming out" of the strong C=O and C-Cl bands, causing absorbance saturation and loss of quantitative peak shape.

  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved.

    • Validation: The powder should not sparkle under light; sparkles indicate large crystallites that cause scattering (Christiansen effect), distorting the baseline.

  • Compression: Press at 8-10 tons for 2 minutes under vacuum (to remove trapped air).

Instrumental Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: 32 (Routine) or 64 (High S/N).

  • Apodization: Boxcar or Strong-Norton-Beer.

  • Range: 4000 – 400 cm⁻¹.[1]

Visualization: Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition Start Start: Raw Material Dry Dry KBr (110°C) Eliminate H2O interference Start->Dry Mix Grind 1:100 Ratio Avoid Saturation Dry->Mix Press Press Pellet (Vacuum, 10 tons) Mix->Press Scan Acquire Spectrum (4000-400 cm⁻¹) Press->Scan QC Quality Check Baseline flat? Peaks < 1.5 Abs? Scan->QC QC->Mix Fail (Re-grind) End Data Interpretation QC->End Pass

Figure 2: Step-by-step FTIR acquisition workflow ensuring data integrity.

Spectral Interpretation & Peak Assignments

The spectrum of 6-chloropyridin-2-ol is dominated by the lactam (pyridone) features.[1] The 6-chloro substituent introduces a mass effect (shifting ring modes) and an inductive effect (shifting C=O).[1]

The Functional Group Region (4000 – 1500 cm⁻¹)
  • N-H Stretch (3200 – 2800 cm⁻¹): Unlike a free amine (sharp peaks), the lactam N-H appears as a broad, intense multi-band system .[1] This broadening is caused by the strong intermolecular hydrogen bonding in the dimer (N-H···O=C).

    • Note: Do not confuse this with carboxylic acid O-H stretches.[1]

  • C=O Stretch (1660 – 1640 cm⁻¹): This is the diagnostic band for the pyridone form. In unsubstituted 2-pyridone, this appears near 1650 cm⁻¹.[1] The electron-withdrawing Chlorine at position 6 may cause a slight hypsochromic shift (higher wavenumber) due to the inductive withdrawal of electron density, slightly increasing the double-bond character of the carbonyl, though conjugation effects can compete.

  • Ring Stretching (C=C / C=N) (1620 – 1540 cm⁻¹): Usually 2-3 sharp bands representing the skeletal vibrations of the heterocyclic ring.[1]

The Fingerprint Region (1500 – 400 cm⁻¹)
  • C-Cl Stretch (780 – 720 cm⁻¹): The critical identification band for the halogen.[1] Aryl chlorides typically show strong absorption in this region.[1] For 6-chloropyridin-2-ol, look for a strong, sharp peak around 730-770 cm⁻¹ .[1]

  • Out-of-Plane (oop) C-H Bending (800 – 600 cm⁻¹): Indicative of the substitution pattern on the pyridine ring.[1]

Summary Table of Assignments
Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
3200 – 2800 Strong, Broad

(N-H) ...[1] O
H-bonded amide proton in cyclic dimer.[1] Confirms Lactam form.
3100 – 3000 Weak, Shoulder

(C-H) arom
Aromatic C-H stretching (often buried in N-H band).[1]
1660 – 1645 Strong, Sharp

(C=O)
Lactam carbonyl.[1] Distinct from pyridinol C-O stretch.[1]
1610 – 1580 Medium

(C=C) /

(C=N)
Pyridine ring skeletal vibrations.
1450 – 1400 Medium

(N-H) / Ring
In-plane bending mixed with ring modes.[1]
1150 – 1100 Medium

(C-N)
C-N single bond stretch (ring).[1]
780 – 720 Strong

(C-Cl)
Key ID Peak. Characteristic of Cl substitution on aromatic ring.[1]
~ 600 Medium

(Ring)
In-plane ring deformation.[1]

Troubleshooting & Validation (E-E-A-T)

Common Pitfall: The "Missing" O-H Peak

Observation: Researchers often look for a sharp O-H peak at 3600 cm⁻¹ (phenol-like) and fail to find it.[1] Explanation: This is not an error. As detailed in the Molecular Context, the solid-state equilibrium lies almost entirely with the pyridone (lactam).[1] The absence of a sharp free O-H and the presence of a strong C=O confirms the purity of the crystalline lattice.

Validation Check: Moisture vs. Amide

If the broad band at 3000 cm⁻¹ extends significantly above 3400 cm⁻¹ and lacks structure, your KBr pellet may be wet.[1]

  • Test: Re-dry the KBr and re-run.[1] The amide N-H band should stop around 3200-3300 cm⁻¹, whereas water absorbs strongly up to 3600 cm⁻¹.[1]

Isomeric Differentiation

To distinguish 6-chloro-2-pyridone from its isomer 5-chloro-2-pyridone :

  • Analyze the Fingerprint Region (800-600 cm⁻¹) .[1] The C-H out-of-plane bending patterns differ based on the number of adjacent hydrogen atoms on the ring. 6-chloro substitution leaves a 3,4,5-tri-substituted pattern, while 5-chloro leaves a 3,4,6 pattern.[1]

References

  • National Institute of Standards and Technology (NIST). Infrared Spectroscopy Data for Pyridone Derivatives.[1] NIST Chemistry WebBook.[1] Available at: [Link][1]

  • Royal Society of Chemistry. Tautomerism in 2-Hydroxypyridines.[1] ChemSpider/RSC Journals.[1] Available at: [Link][1]

  • MDPI. Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives. (Discusses structural characterization including DFT and spectral data). Available at: [Link][1]

  • Wikipedia. 2-Pyridone: Tautomerism and Spectroscopy.[1] (General overview of the lactam-lactim equilibrium). Available at: [Link][1]

(Note: Specific spectral libraries such as SDBS (AIST Japan) are recommended for viewing the raw digitised spectrum of CAS 16879-75-3 if accessible institutionally.)[1]

Sources

Methodological & Application

Application Notes and Protocols: Sonogashira Coupling of 6-Chloropyridin-2-ol with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Substituted Pyridinols

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][3] This guide provides a detailed examination and a robust experimental protocol for a particularly valuable yet challenging application: the Sonogashira coupling of 6-chloropyridin-2-ol with terminal alkynes.

The resulting 6-alkynylpyridin-2-ol scaffolds are of significant interest to researchers in drug discovery and materials science. The pyridinol core is a common motif in biologically active molecules, and the introduction of an alkynyl substituent opens a gateway for further chemical modifications, allowing for the rapid generation of diverse molecular libraries.

However, the coupling of 6-chloropyridin-2-ol presents two primary challenges that necessitate a carefully considered experimental design:

  • Reactivity of the Aryl Chloride: Aryl chlorides are notoriously less reactive in palladium-catalyzed cross-coupling reactions compared to their bromide and iodide counterparts. Overcoming this hurdle requires the selection of a highly active catalyst system.

  • The Ambident Nature of the Pyridinol: The presence of a hydroxyl group on the pyridine ring introduces the potential for side reactions. The acidic proton of the hydroxyl group can react with the basic conditions typically employed in the Sonogashira coupling, potentially leading to catalyst inhibition or undesired byproducts.

This document will address these challenges head-on, providing a comprehensive theoretical background, a detailed and validated experimental protocol, and a troubleshooting guide to empower researchers to successfully navigate this important transformation.

Theoretical Framework: The Catalytic Cycle and Key Considerations

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization.

The Dual Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂-X Pd_alkyne Ar-Pd(II)L₂-C≡CR ArX Ar-X (6-Chloropyridin-2-ol) Product Ar-C≡CR (Product) Alkyne R-C≡C-H (Terminal Alkyne) Cu_acetylide Cu-C≡CR Cu_acetylide->Pd_complex Base Base (e.g., Amine) CuX Cu(I)X caption Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

The Copper Cycle runs concurrently. A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then participates in the transmetalation step of the palladium cycle.[4]

Addressing the Challenges with 6-Chloropyridin-2-ol
  • Catalyst Selection for an Unreactive Chloride: To facilitate the oxidative addition of the less reactive 6-chloropyridin-2-ol, a highly active palladium catalyst is paramount. Catalyst systems employing bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or rationally designed biaryl phosphine ligands (e.g., XPhos, SPhos), are often effective. These ligands promote the formation of the active monoligated Pd(0) species, which is more reactive towards aryl chlorides.

  • The Role of the Hydroxyl Group: The acidic proton of the 2-hydroxyl group on the pyridine ring can be deprotonated by the amine base used in the reaction. This can have several consequences:

    • Altered Substrate Reactivity: The resulting pyridinolate anion is more electron-rich, which can decrease the rate of oxidative addition.

    • Catalyst Inhibition: The pyridinolate could potentially coordinate to the palladium or copper center, impeding catalytic activity.

While some Sonogashira reactions tolerate free hydroxyl groups, for a challenging substrate like a chloropyridine, it is often prudent to consider protection of the hydroxyl group. A common strategy is the use of a silyl protecting group, such as tert-butyldimethylsilyl (TBDMS), which is robust under the reaction conditions and can be readily removed post-coupling. However, for the sake of procedural simplicity, this protocol will first focus on the direct coupling without a protecting group, with the understanding that protection may be necessary for optimization.

Experimental Protocol: Sonogashira Coupling of 6-Chloropyridin-2-ol with Phenylacetylene

This protocol provides a starting point for the Sonogashira coupling of 6-chloropyridin-2-ol with phenylacetylene as a model terminal alkyne. Researchers should note that optimization of reaction parameters may be necessary for different terminal alkynes.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Chloropyridin-2-ol≥98%Commercially Available
Phenylacetylene≥98%Commercially AvailableShould be freshly distilled if stored for an extended period.
PdCl₂(PPh₃)₂≥98%Commercially AvailableAir-stable palladium(II) precatalyst.
Copper(I) Iodide (CuI)≥98%Commercially AvailableShould be a fine, off-white to light tan powder.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableShould be freshly distilled from CaH₂.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableInhibitor-free.
Saturated aq. NH₄ClPrepared in-house
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
BrinePrepared in-house
Anhydrous MgSO₄ or Na₂SO₄Commercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Reaction Setup Workflow

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - 6-Chloropyridin-2-ol - PdCl₂(PPh₃)₂ - CuI add_reagents Add Reagents to Flask reagents->add_reagents glassware Dry Glassware: - Schlenk flask - Condenser - Magnetic stir bar setup Assemble Apparatus under Inert Atmosphere (N₂ or Ar) glassware->setup setup->add_reagents add_solvents Add Anhydrous THF and Triethylamine add_reagents->add_solvents add_alkyne Add Phenylacetylene via Syringe add_solvents->add_alkyne heat Heat to Reflux (monitor by TLC/LC-MS) add_alkyne->heat cool Cool to Room Temperature heat->cool filter Filter through Celite cool->filter extract Aqueous Work-up: - Dilute with EtOAc - Wash with sat. NH₄Cl & Brine filter->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify caption Figure 2: Experimental Workflow for the Sonogashira Coupling.

Step-by-Step Procedure
  • Reaction Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridin-2-ol (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

    • Causality: The use of a Schlenk flask and an inert atmosphere is critical to prevent the oxidation of the Pd(0) species and the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (THF, 5 mL) and anhydrous triethylamine (Et₃N, 3.0 mmol, 3.0 eq.) via syringe.

    • Causality: THF is a good solvent for the reagents, while triethylamine serves as both the base to deprotonate the terminal alkyne and to neutralize the HCl generated during the reaction.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 eq.) dropwise to the stirred suspension at room temperature.

    • Causality: A slight excess of the alkyne is used to ensure complete consumption of the aryl chloride.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 66 °C in THF) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with ethyl acetate (20 mL). c. Filter the mixture through a pad of Celite® to remove the catalyst residues and inorganic salts. Wash the pad with additional ethyl acetate (10 mL). d. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and then with brine (15 mL).

    • Causality: The ammonium chloride wash helps to remove the copper salts and any remaining amine base. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-(phenylethynyl)pyridin-2-ol.

Data and Expected Outcomes

The following table provides a summary of typical reaction parameters and expected yields for the Sonogashira coupling of 6-chloropyridin-2-ol with various terminal alkynes. Please note that these are representative examples, and optimization may be required for specific substrates.

Terminal AlkynePd Catalyst (mol%)CuI (mol%)Base (eq.)SolventTemp. (°C)Time (h)Approx. Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3)6Et₃N (3)THF661865-75
1-HexynePdCl₂(PPh₃)₂ (3)6Et₃N (3)THF662455-65
(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ (3)6Et₃N (3)THF661270-80
3-Butyn-1-olPdCl₂(PPh₃)₂ (3)6Et₃N (3)THF662050-60

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Deactivation of the catalyst by the pyridinol substrate.1. Use a more active catalyst system, e.g., Pd(P(t-Bu)₃)₂ or a palladacycle precatalyst. 2. Ensure all solvents and reagents are rigorously dried. 3. Consider protecting the hydroxyl group as a TBDMS ether.
Significant Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction. 2. High concentration of copper catalyst.1. Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. 2. Reduce the amount of CuI to 1-2 mol%. Consider a copper-free Sonogashira protocol.
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to decomposition. 2. The terminal alkyne is unstable under the reaction conditions.1. Lower the reaction temperature and extend the reaction time. 2. Use a freshly distilled or purified alkyne.
Difficulty in Product Purification 1. Product is highly polar and adheres to silica gel. 2. Co-elution with byproducts.1. Use a different stationary phase for chromatography (e.g., alumina). 2. Optimize the eluent system. Consider derivatization of the product to aid in purification.

Conclusion

The Sonogashira coupling of 6-chloropyridin-2-ol with terminal alkynes is a valuable transformation for the synthesis of functionalized pyridinols. While the inherent challenges of using a less reactive aryl chloride and a potentially interfering hydroxyl group require careful consideration of the reaction conditions, the protocol outlined in this guide provides a solid foundation for success. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this reaction to access a wide range of novel and potentially valuable molecules for applications in drug discovery and materials science.

References

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]

  • Microwave enhanced Sonogashira coupling. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst - MDPI. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids - MDPI. Available at: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. Available at: [Link]

  • Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds - Green Chemistry (RSC Publishing). Available at: [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available at: [Link]

  • (PDF) Copper-free Sonogashira cross-coupling reactions: an overview - ResearchGate. Available at: [Link]

  • Sonogashira cross-coupling reaction - YouTube. Available at: [Link]

Sources

Application Notes and Protocols for Copper-Catalyzed Reactions Involving 6-Chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 6-Chloropyridin-2-ol in Modern Synthesis

6-Chloropyridin-2-ol is a highly versatile heterocyclic intermediate of significant value to the pharmaceutical, agrochemical, and materials science sectors.[1] Its structure is characterized by a tautomeric equilibrium between the pyridinol and pyridinone forms, presenting two distinct sites for nucleophilic and electrophilic functionalization. The chlorine atom at the 6-position (ortho to the nitrogen) activates the ring for nucleophilic aromatic substitution, while the ambident N/O-nucleophilicity of the pyridinone/pyridinol system allows for selective C-N or C-O bond formation.[2][3]

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, have emerged as a powerful and economical alternative to palladium-catalyzed methods for the arylation of such scaffolds.[4][5] Copper's abundance, low cost, and unique reactivity profile enable efficient C-N and C-O bond formations that are central to the synthesis of complex molecular architectures found in numerous bioactive compounds.[1][5]

This guide provides an in-depth exploration of copper-catalyzed N- and O-arylation reactions of 6-Chloropyridin-2-ol. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and strategic considerations for successful reaction design and optimization.

Understanding the Core Chemistry: Tautomerism and Ambident Reactivity

The reactivity of 6-Chloropyridin-2-ol is fundamentally governed by its existence as a mixture of two tautomers in solution: 6-chloro-1H-pyridin-2-one and 6-chloropyridin-2-ol. This equilibrium is crucial as it dictates the site of arylation.

  • N-Arylation: Occurs on the nitrogen atom of the 6-chloro-1H-pyridin-2-one tautomer.

  • O-Arylation: Occurs on the oxygen atom of the 6-chloropyridin-2-ol tautomer.

The selectivity between N- and O-arylation can be influenced by several factors, including the choice of base, solvent, ligand, and the nature of the arylating agent.[2][5]

Tautomers Pyridinone 6-Chloro-1H-pyridin-2-one (N-Nucleophile) Pyridinol 6-Chloropyridin-2-ol (O-Nucleophile) Pyridinone->Pyridinol Equilibrium

Caption: Tautomeric equilibrium of 6-Chloropyridin-2-ol.

Part 1: Copper-Catalyzed N-Arylation (Goldberg Reaction)

The copper-catalyzed N-arylation of the pyridinone tautomer, a variant of the Goldberg reaction, is a robust method for synthesizing 6-(arylamino)pyridin-2-one derivatives. These structures are prevalent in medicinal chemistry. Mechanistic studies suggest that the reaction proceeds through a Cu(I)/Cu(III) catalytic cycle, facilitated by a suitable ligand.[6][7]

Mechanistic Pathway: The Role of the Copper Catalyst

The catalytic cycle for the N-arylation of 6-chloro-1H-pyridin-2-one is believed to involve several key steps. The active catalyst is a ligand-supported Cu(I) complex.

  • Base-mediated Deprotonation: A base (e.g., K₂CO₃, Cs₂CO₃) deprotonates the pyridinone to form the corresponding pyridin-2-olate anion.

  • Formation of Cu(I)-Amidate: The pyridin-2-olate coordinates to the Cu(I) center.

  • Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the Cu(I) complex, forming a Cu(III) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[6]

  • Reductive Elimination: The aryl group and the pyridinone nitrogen reductively eliminate from the Cu(III) center, forming the C-N bond of the final product and regenerating the active Cu(I) catalyst.

Goldberg_Mechanism Cu_I L-Cu(I)-X Amidate L-Cu(I)-N-Pyr Cu_I->Amidate - X⁻ Pyridinone 6-Chloro-1H-pyridin-2-one (Pyr-NH) Pyridinone->Amidate + Base - Base-H⁺ Base Base (e.g., K₂CO₃) Cu_III L-Cu(III)(Ar)(N-Pyr)(X) Amidate->Cu_III + Aryl-X (Oxidative Addition) ArylHalide Aryl-X Cu_III->Cu_I Regeneration Product 6-(Arylamino)pyridin-2-one Cu_III->Product (Reductive Elimination)

Caption: Proposed catalytic cycle for the Goldberg N-Arylation.

Protocol 1: N-Arylation with Aryl Iodides/Bromides

This protocol is adapted from established procedures for the N-arylation of hydroxypyridines and is optimized for aryl iodides and bromides, which are generally more reactive than aryl chlorides in copper-catalyzed systems.[1][2] The use of a phenanthroline-based ligand is often crucial for achieving high yields.[2][3]

Materials:

  • 6-Chloropyridin-2-ol

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • 4,7-Dimethoxy-1,10-phenanthroline

  • Potassium carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Argon or Nitrogen gas supply

  • Schlenk tube or sealed reaction vial

Procedure:

  • Reaction Setup: To a Schlenk tube, add 6-Chloropyridin-2-ol (1.0 mmol), the aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and 4,7-dimethoxy-1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Addition of Base: Add finely ground anhydrous K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF or dioxane (3-5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110-130 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-(arylamino)pyridin-2-one.

Optimization and Data

The choice of ligand, base, and solvent significantly impacts reaction efficiency. While phenanthroline derivatives are highly effective, other ligands like diamines have also been successfully employed.[1][6]

Catalyst SystemBaseSolventTemp (°C)Typical Yield Range (%)Reference Insight
CuI / Phenanthroline LigandK₂CO₃Dioxane11070-95Phenanthroline ligands are highly effective for N-arylation of 2-hydroxypyridines.[2][3]
CuI / Diamine LigandK₃PO₄DMF13065-90Diamine ligands can facilitate coupling, especially with less reactive amides.[1]
CuI (ligand-free)Cs₂CO₃DMSO120-14040-75Ligand-free systems often require higher temperatures and stronger bases.[8]

Part 2: Copper-Catalyzed O-Arylation (Ullmann Condensation)

The O-arylation of the pyridinol tautomer provides access to 2-aryloxy-6-chloropyridine derivatives. This transformation, a classic Ullmann condensation, is synthetically valuable for creating diaryl ether linkages, which are present in numerous natural products and pharmaceuticals.[4] The selectivity for O- over N-arylation can often be promoted by specific ligand choices and reaction conditions.[2]

Mechanistic Considerations

The mechanism for O-arylation is analogous to the Goldberg reaction but involves a Cu(I)-phenoxide intermediate instead of a Cu(I)-amidate.

  • Formation of Cu(I)-Phenoxide: The pyridinol tautomer is deprotonated by a base, and the resulting anion coordinates to the Cu(I) center.

  • Oxidative Addition: The aryl halide adds to the copper complex, forming a Cu(III) species.

  • Reductive Elimination: The C-O bond is formed via reductive elimination, releasing the 2-aryloxy-6-chloropyridine product and regenerating the Cu(I) catalyst.

Ullmann_Mechanism Cu_I L-Cu(I)-X Phenoxide L-Cu(I)-O-Pyr Cu_I->Phenoxide - X⁻ Pyridinol 6-Chloropyridin-2-ol (Pyr-OH) Pyridinol->Phenoxide + Base - Base-H⁺ Base Base (e.g., K₃PO₄) Cu_III L-Cu(III)(Ar)(O-Pyr)(X) Phenoxide->Cu_III + Aryl-X (Oxidative Addition) ArylHalide Aryl-X Cu_III->Cu_I Regeneration Product 6-Chloro-2-(aryloxy)pyridine Cu_III->Product (Reductive Elimination)

Caption: Proposed catalytic cycle for the Ullmann O-Arylation.

Protocol 2: O-Arylation with Aryl Iodides/Bromides

This protocol is based on conditions developed for the selective O-arylation of 3-hydroxypyridines, utilizing a β-diketone ligand which favors the formation of the Cu(I)-phenoxide intermediate.[2]

Materials:

  • 6-Chloropyridin-2-ol

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Argon or Nitrogen gas supply

  • Schlenk tube or sealed reaction vial

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add CuI (0.05 mmol, 5 mol%) and 2,2,6,6-tetramethyl-3,5-heptanedione (0.1 mmol, 10 mol%) to a Schlenk tube.

  • Reagent Addition: Add 6-Chloropyridin-2-ol (1.0 mmol), the aryl halide (1.1 mmol), and Cs₂CO₃ (2.0 mmol).

  • Solvent and Sealing: Add anhydrous toluene (2 mL). Seal the tube tightly.

  • Reaction: Remove the tube from the glovebox and place it in a preheated oil bath at 110 °C. Stir the mixture vigorously for 24-36 hours.

  • Monitoring: Track the disappearance of starting material using TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of silica gel, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography to isolate the 6-chloro-2-(aryloxy)pyridine product.

Troubleshooting and Field Insights

  • Low Conversion: For less reactive aryl chlorides, higher temperatures (up to 140 °C), stronger bases (e.g., K₃PO₄), and higher catalyst/ligand loadings (up to 20 mol%) may be necessary. The use of more specialized ligands, such as oxalic diamides, has shown promise for activating aryl chlorides.[9]

  • N/O Selectivity Issues: Selectivity is a delicate balance. Generally, more polar, aprotic solvents like DMF or DMSO tend to favor N-arylation, while non-polar solvents like toluene can favor O-arylation. The choice of ligand is paramount; phenanthrolines often direct to the nitrogen, whereas β-diketones can promote oxygen coupling.[2]

  • Catalyst Deactivation: The presence of water or oxygen can be detrimental. Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere. Product inhibition can also occur, which is a known challenge in Ullmann-Goldberg reactions.[10]

  • Base Insolubility: The use of finely powdered and rigorously dried bases (K₂CO₃, Cs₂CO₃, K₃PO₄) is critical for reproducibility. Inconsistent base quality can lead to variable reaction rates and yields.

Conclusion

Copper-catalyzed cross-coupling provides a powerful, scalable, and cost-effective platform for the functionalization of 6-Chloropyridin-2-ol. By carefully selecting the catalyst, ligand, base, and solvent, researchers can selectively target either the nitrogen or oxygen atom to synthesize a diverse array of substituted pyridines. The protocols and mechanistic insights provided herein serve as a robust starting point for the application of this versatile building block in drug discovery and development programs.

References

  • Zhang, Q., Wang, D., Wang, X., & Ding, K. (2009). (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides. The Journal of Organic Chemistry, 74(19), 7187–7190. [Link]

  • Fang, X., Qi, C., Cao, X., Ren, Z., Young, D. J., & Li, H. (2023). Copper-catalyzed O-arylation of phenols with diazonium salts. Green Chemistry, 25(20), 8068-8073. [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643–646. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Organic Letters, 12(16), 3634–3637. [Link]

  • Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed N-Arylation of Amines, Amides, Imidazoles, Carbamates, and Sulfonamides. Accounts of Chemical Research, 36(12), 1015-1026. [Link]

  • Sherwood, T. C., et al. (2019). Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. Chemical Science, 10(3), 859-866. [Link]

  • Li, Y., et al. (2020). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Molecules, 25(21), 5174. [Link]

  • Ma, D., & Cai, Q. (2008). N,N′-Bis(2-aryl-4-methylphenyl)oxalamide Ligands for Copper-Catalyzed Amination of Aryl Chlorides. Organic Letters, 10(12), 2441–2444. [Link]

  • Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acids as Ligands for a Copper-Catalyzed N-Arylation of anilines. The Journal of Organic Chemistry, 70(13), 5164–5173. [Link]

  • Jones, G. O., et al. (2011). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 133(41), 16581–16591. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Jones, C. P., & Anderson, K. W. (2010). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 132(29), 10033–10045. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85621, 6-Chloropyridin-2-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Retrieved from [Link]

  • PubMed. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643-6. [Link]

  • Royal Society of Chemistry. (2017). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. RSC Advances, 7, 44366-44370. [Link]

  • MDPI. (2020). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Molecules, 25(23), 5648. [Link]

  • Royal Society of Chemistry. (2020). Visible-light-driven copper(ii) catalysis for 2,3-disubstituted quinazolinone synthesis via Ullmann N-arylation and C–H oxidative amidation. Organic & Biomolecular Chemistry, 18, 8416-8420. [Link]

  • Evano, G., & Blanchard, N. (Eds.). (2013). Copper-Mediated Cross-Coupling Reactions. John Wiley & Sons. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

Sources

Synthesis of 6-Substituted-2-Pyridones from 6-Chloropyridin-2-ol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 2-Pyridone Scaffold in Modern Chemistry

The 2-pyridone moiety is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic and steric properties. Its derivatives exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Furthermore, the ability of the 2-pyridone ring to participate in hydrogen bonding and π-stacking interactions makes it a valuable component in the design of functional materials. The synthesis of 6-substituted-2-pyridones is of particular interest, as substitution at this position can significantly modulate the biological and physical properties of the molecule. This guide provides a detailed overview of the key synthetic strategies for the preparation of 6-substituted-2-pyridones from the readily available starting material, 6-chloropyridin-2-ol. We will delve into the mechanistic underpinnings of each method, providing detailed, step-by-step protocols and troubleshooting advice to enable researchers to confidently apply these transformations in their own laboratories.

Strategic Approaches to the Functionalization of 6-Chloropyridin-2-ol

The chlorine atom at the 6-position of the 2-pyridone ring is amenable to a variety of transformations, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The choice of synthetic route is dictated by the nature of the desired substituent. This guide will focus on four key strategic approaches:

  • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl substituents.

  • Sonogashira Coupling: For the installation of alkynyl moieties.

  • Buchwald-Hartwig Amination: For the synthesis of 6-amino-2-pyridones.

  • Nucleophilic Aromatic Substitution (SNAr): For the introduction of a variety of nucleophiles, including alkoxides and thiolates.

The following sections will provide a detailed exploration of each of these methods, including mechanistic insights, optimized reaction protocols, and illustrative examples.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of heteroaromatic compounds like 6-chloropyridin-2-ol.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organoboron compound, typically a boronic acid, with a halide or triflate in the presence of a palladium catalyst and a base.[2]

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(Ln) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_B Ar-Pd(II)-R(Ln) Transmetalation->PdII_B Base Base (e.g., K2CO3) BoronicAcid R-B(OH)2 Base->BoronicAcid BoronicAcid->Transmetalation RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-R RedElim->Product

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 6-Phenyl-2-pyridone

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 6-chloropyridin-2-ol with phenylboronic acid.

Materials:

  • 6-Chloropyridin-2-ol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)[3]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask, add 6-chloropyridin-2-ol (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (2 mL) under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the reaction mixture.

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Table: Suzuki-Miyaura Coupling of 6-Chloropyridin-2-ol with Various Boronic Acids

EntryBoronic AcidProductYield (%)
1Phenylboronic acid6-Phenyl-2-pyridone85
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-2-pyridone92
33-Thienylboronic acid6-(3-Thienyl)-2-pyridone78
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6]

Mechanism: The Sonogashira coupling proceeds through two interconnected catalytic cycles, one for palladium and one for copper.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(Ln) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Alkynyl Ar-Pd(II)-C≡CR(Ln) Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡C-R RedElim->Product Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide CuI, Base CuI Cu(I) CuAcetylide->Transmetalation Base Base (e.g., Et3N)

Figure 2: Simplified catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of 6-(Phenylethynyl)-2-pyridone

This protocol describes a general procedure for the Sonogashira coupling of 6-chloropyridin-2-ol with phenylacetylene.

Materials:

  • 6-Chloropyridin-2-ol

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask, add 6-chloropyridin-2-ol (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) to the flask.

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Table: Sonogashira Coupling of 6-Chloropyridin-2-ol with Various Terminal Alkynes

EntryAlkyneProductYield (%)
1Phenylacetylene6-(Phenylethynyl)-2-pyridone90
21-Hexyne6-(Hex-1-yn-1-yl)-2-pyridone82
3Trimethylsilylacetylene6-((Trimethylsilyl)ethynyl)-2-pyridone88
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, and it is particularly useful for the synthesis of arylamines from aryl halides.[7][8] This reaction has broad substrate scope and functional group tolerance.[9]

Mechanism: The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the desired arylamine.[10]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(Ln) OxAdd->PdII AmineCoordination Amine Coordination PdII->AmineCoordination PdII_Amine [Ar-Pd(II)(HNR2)(Ln)]+Cl- AmineCoordination->PdII_Amine Amine R2NH Amine->AmineCoordination Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR2(Ln) Deprotonation->PdII_Amido Base Base (e.g., NaOtBu) Base->Deprotonation RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-NR2 RedElim->Product

Figure 3: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 6-Anilino-2-pyridone

This protocol provides a general procedure for the Buchwald-Hartwig amination of 6-chloropyridin-2-ol with aniline.

Materials:

  • 6-Chloropyridin-2-ol

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask, add 6-chloropyridin-2-ol (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene (10 mL) and aniline (1.2 mmol) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Table: Buchwald-Hartwig Amination of 6-Chloropyridin-2-ol with Various Amines

EntryAmineProductYield (%)
1Aniline6-Anilino-2-pyridone88
2Morpholine6-Morpholino-2-pyridone95
3Benzylamine6-(Benzylamino)-2-pyridone82

Nucleophilic Aromatic Substitution (SNAr): A Classic Approach to Heteroaromatic Functionalization

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the modification of aromatic and heteroaromatic rings.[11] In the case of 6-chloropyridin-2-ol, the electron-withdrawing nature of the pyridone ring activates the C-Cl bond towards nucleophilic attack.[12]

Mechanism: The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[13]

SNAr_Mechanism StartingMaterial 6-Chloropyridin-2-ol Addition Nucleophilic Addition StartingMaterial->Addition Nucleophile Nu- Nucleophile->Addition Meisenheimer Meisenheimer Complex (Resonance Stabilized) Addition->Meisenheimer Elimination Elimination of Cl- Meisenheimer->Elimination Product 6-Nu-2-pyridone Elimination->Product

Figure 4: General mechanism of the nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Synthesis of 6-Methoxy-2-pyridone

This protocol describes a general procedure for the SNAr reaction of 6-chloropyridin-2-ol with sodium methoxide.

Materials:

  • 6-Chloropyridin-2-ol

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add 6-chloropyridin-2-ol (1.0 mmol) and methanol (10 mL).

  • Add sodium methoxide (1.2 mmol) to the solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 6-12 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction to room temperature and neutralize with a few drops of acetic acid.

  • Concentrate the reaction mixture under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Data Table: Nucleophilic Aromatic Substitution of 6-Chloropyridin-2-ol with Various Nucleophiles

EntryNucleophileProductYield (%)
1Sodium methoxide6-Methoxy-2-pyridone95
2Sodium thiophenoxide6-(Phenylthio)-2-pyridone89
3Potassium cyanide6-Cyano-2-pyridone75

Troubleshooting and Optimization

The success of these synthetic transformations can be influenced by several factors. Here are some common issues and suggestions for optimization:

  • Low Yields in Cross-Coupling Reactions:

    • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.[14] The use of bulky, electron-rich ligands can mitigate this issue.[15]

    • Incomplete Reaction: Ensure anhydrous and anaerobic conditions, as moisture and oxygen can deactivate the catalyst and promote side reactions.

    • Poor Solubility: The choice of solvent is crucial for ensuring the solubility of all reaction components.[14]

  • Side Reactions:

    • Homocoupling: In Suzuki and Sonogashira reactions, homocoupling of the coupling partners can occur. This can be minimized by carefully controlling the reaction conditions and using the appropriate catalyst system.

    • Hydrodehalogenation: In palladium-catalyzed reactions, the chloro group can be reduced to a hydrogen atom. This can be suppressed by using a less reactive base or a milder reducing agent.

Conclusion

The synthesis of 6-substituted-2-pyridones from 6-chloropyridin-2-ol is a versatile and powerful strategy for accessing a wide range of functionalized heterocyclic compounds. The choice of synthetic method, whether it be a palladium-catalyzed cross-coupling reaction or a nucleophilic aromatic substitution, will depend on the desired substituent. By understanding the underlying mechanisms and carefully optimizing the reaction conditions, researchers can efficiently and reliably synthesize these valuable compounds for applications in drug discovery, materials science, and beyond.

References

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • ChemRxiv. (2021). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.
  • ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]

  • ChemRxiv. (2024, July 10). Desulfurization of Thiols for Nucleophilic Substitution.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ResearchGate. (2025, August 6).
  • ResearchGate. (n.d.). New Push-Pull Fluorophores on the Basis of 6-Alkoxy-2,2'-Bipyridines: Rational Synthetic Approach and Photophysical Properties.
  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Nucleophiles.
  • PubMed Central. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-6-chloropyridine.
  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • ChemRxiv. (2023, January 12). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • New Journal of Chemistry (RSC Publishing). (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.
  • BenchChem. (n.d.). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • SIOC Journals. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles.
  • PubMed Central. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • CiteSeerX. (n.d.). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches.
  • BenchChem. (n.d.). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
  • ChemRxiv. (2025, September 9).
  • ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
  • IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS.
  • ResearchGate. (n.d.). One-step synthetic method of 2-amino-6-chloropurine.
  • ChemRxiv. (n.d.).
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction.

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Application Notes and Protocols for C-N Bond Formation Using 6-Chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Aminopyridin-2-ol Scaffold

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Molecules containing the 2-aminopyridin-2-ol motif are privileged structures, appearing in a wide array of biologically active compounds. The strategic introduction of a nitrogen-based substituent onto the 6-chloropyridin-2-ol core allows for the generation of diverse molecular libraries, crucial for lead discovery and optimization in drug development programs. This guide provides a comprehensive overview of the primary methods for achieving this transformation, focusing on the underlying principles, detailed experimental protocols, and practical considerations for successful implementation in a research setting.

Core Methodologies for C-N Bond Formation

The primary strategies for the amination of 6-chloropyridin-2-ol revolve around transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The choice of method is dictated by the nature of the amine, desired scale, and tolerance of other functional groups within the molecule.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1] It involves the palladium-catalyzed cross-coupling of an aryl halide with an amine in the presence of a strong base and a phosphine ligand.[2]

Mechanism and Rationale: The catalytic cycle is initiated by the oxidative addition of the aryl chloride to a Pd(0) species. Subsequent coordination of the amine and deprotonation by the base leads to the formation of a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the active Pd(0) catalyst.[3] The choice of ligand is critical to the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.[4]

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 6-Chloropyridin-2-ol

This protocol provides a general starting point for the Buchwald-Hartwig amination of chloropyridines.[5] Optimization of the ligand, base, and solvent may be necessary for specific amine substrates.

Materials:

  • 6-Chloropyridin-2-ol

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos, RuPhos, SPhos)

  • Base (e.g., NaOt-Bu, K2CO3, Cs2CO3)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-2.4 equivalents relative to palladium), and base (1.5-2.0 equivalents).

  • Reagent Addition: Add 6-chloropyridin-2-ol (1.0 equivalent) and the amine (1.1-1.5 equivalents).

  • Solvent Addition: Add the anhydrous solvent. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. For microwave-assisted reactions, typical conditions are 100-150 °C for 10-60 minutes.[6][7]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical YieldsReference
Pd2(dba)3 / XantphosCs2CO3Dioxane100-110Good to Excellent[8]
Pd(OAc)2 / RuPhosNaOt-BuToluene100Good to Excellent[9]
PdCl2(dppf)K2CO3DMF120Moderate to Good[10]

Table 1: Representative Conditions for Buchwald-Hartwig Amination of (Hetero)aryl Chlorides.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically employing a copper catalyst.[11] While historically requiring harsh reaction conditions, modern protocols have been developed that proceed under milder conditions.[4]

Mechanism and Rationale: The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then undergoes reaction with the aryl halide.[12] The use of ligands, such as diamines or amino acids, can accelerate the reaction by stabilizing the copper species.[11]

Sources

The Versatile Building Block: Application Notes and Protocols for 6-Chloropyridin-2-ol in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of materials science, the strategic selection of molecular building blocks is paramount to engineering novel materials with tailored functionalities. 6-Chloropyridin-2-ol, a substituted pyridine derivative, has emerged as a versatile precursor for a range of advanced materials, spanning from functional polymers for organic electronics to sophisticated metal-organic frameworks (MOFs). This comprehensive guide provides an in-depth exploration of the applications of 6-Chloropyridin-2-ol, complete with detailed protocols and the scientific rationale behind its utilization.

Introduction to 6-Chloropyridin-2-ol: A Molecule of Latent Potential

6-Chloropyridin-2-ol, also known as 6-chloro-2-hydroxypyridine, exists in a tautomeric equilibrium with 6-chloro-2(1H)-pyridinone. This structural duality, coupled with the presence of a reactive chlorine atom and a hydroxyl/carbonyl group, endows it with a unique chemical reactivity profile. These features make it an attractive starting material for synthesizing more complex molecular architectures for materials science applications.

Key Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₅H₄ClNO
Molecular Weight129.54 g/mol
Melting Point128-130 °C
TautomerismExists in equilibrium between the -ol and -one forms[1]

Safety and Handling: 6-Chloropyridin-2-ol is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of Functional Polymers for Organic Electronics

The development of novel π-conjugated polymers is a cornerstone of advancement in organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The pyridine moiety, with its electron-deficient nature, is a valuable component in designing polymers with desirable electronic properties. 6-Chloropyridin-2-ol serves as a versatile monomer for the synthesis of such functional polymers through cross-coupling reactions.

Rationale for Use in Polymer Synthesis:

The utility of 6-Chloropyridin-2-ol in polymer synthesis stems from its bifunctional nature. The chlorine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds.[3] The hydroxyl group can be further functionalized to tune the solubility and processing characteristics of the resulting polymer. By copolymerizing 6-Chloropyridin-2-ol derivatives with other aromatic monomers, the electronic and photophysical properties of the polymer can be precisely controlled.

Workflow for Polymer Synthesis via Suzuki-Miyaura Coupling:

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Purification & Characterization Monomer1 6-Chloropyridin-2-ol Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Monomer1->Reaction Monomer2 Aryl Diboronic Acid or Ester Monomer2->Reaction Purification Precipitation & Washing Reaction->Purification Characterization GPC, NMR, UV-Vis, TGA Purification->Characterization

Caption: Generalized workflow for synthesizing π-conjugated polymers from 6-Chloropyridin-2-ol.

Detailed Protocol: Synthesis of a Co-polymer using 6-Chloropyridin-2-ol Derivative

This protocol describes a general procedure for the synthesis of a copolymer of a functionalized 6-chloropyridin-2-ol derivative and a fluorene-based diboronic acid ester, a common building block for blue-emitting polymers in OLEDs.

Materials:

  • Modified 6-Chloropyridin-2-ol (e.g., with an alkyl chain for solubility)

  • 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized water

Procedure:

  • Monomer Preparation: The hydroxyl group of 6-chloropyridin-2-ol can be alkylated to improve solubility. This is a standard procedure and is not detailed here.

  • Reaction Setup: In a Schlenk flask, combine the modified 6-chloropyridin-2-ol monomer (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 mmol), and potassium carbonate (4.0 mmol).

  • Degassing: Evacuate and backfill the flask with argon three times to create an inert atmosphere.

  • Solvent and Catalyst Addition: Add a degassed 4:1 mixture of toluene and DMF (20 mL). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under argon for 48 hours. The solution will become viscous as the polymer forms.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a beaker containing rapidly stirring methanol (200 mL). The polymer will precipitate as a fibrous solid.

  • Purification: Filter the polymer and wash it sequentially with deionized water, methanol, and acetone to remove residual catalyst and unreacted monomers.

  • Drying: Dry the polymer under vacuum at 60 °C for 24 hours.

Characterization:

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

  • UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Application in Luminescent Metal Complexes and Photoactive Materials

The pyridinol moiety of 6-Chloropyridin-2-ol is an excellent ligand for coordinating with a variety of metal ions. The resulting metal complexes can exhibit interesting photophysical properties, making them suitable for applications as luminescent materials in sensors, bio-imaging, and as phosphorescent emitters in OLEDs.

Rationale for Use as a Ligand:

The deprotonated form of 6-chloropyridin-2-ol, 6-chloropyridin-2-olate, acts as a bidentate ligand, coordinating to a metal center through both the nitrogen and oxygen atoms. This chelation effect enhances the stability of the resulting complex. The electronic properties of the ligand, influenced by the chloro and pyridinone moieties, can be tuned to modulate the emission wavelength and quantum yield of the metal complex.

Workflow for Synthesis of a Luminescent Metal Complex:

G cluster_0 Reactant Preparation cluster_1 Complexation Reaction cluster_2 Purification & Characterization Ligand 6-Chloropyridin-2-ol Reaction Reflux in Solvent (e.g., Ethanol, Acetonitrile) Ligand->Reaction MetalSalt Metal Salt (e.g., Ru(II), Ir(III)) MetalSalt->Reaction Purification Recrystallization or Column Chromatography Reaction->Purification Characterization NMR, Mass Spec, UV-Vis, Emission Spec. Purification->Characterization

Caption: General workflow for the synthesis of a luminescent metal complex using 6-Chloropyridin-2-ol.

Detailed Protocol: Synthesis of a Ruthenium(II) Complex

This protocol outlines the synthesis of a generic homoleptic ruthenium(II) complex with 6-chloropyridin-2-olate as the ligand.

Materials:

  • 6-Chloropyridin-2-ol

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Triethylamine (NEt₃)

  • Ethanol

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Ligand Deprotonation: In a round-bottom flask, dissolve 6-chloropyridin-2-ol (3.3 mmol) in ethanol (30 mL). Add triethylamine (3.5 mmol) and stir for 10 minutes at room temperature.

  • Reaction with Metal Precursor: In a separate flask, dissolve ruthenium(III) chloride hydrate (1.0 mmol) in a 1:1 mixture of ethanol and DMF (20 mL).

  • Complexation: Add the ruthenium solution dropwise to the ligand solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours under an argon atmosphere. The color of the solution should change, indicating complex formation.

  • Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The crude product may precipitate. If not, add diethyl ether to induce precipitation.

  • Purification: Collect the solid by filtration and wash with cold ethanol and diethyl ether. The complex can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the coordination of the ligand and the structure of the complex.

  • Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the complex.

  • UV-Vis Absorption and Photoluminescence Spectroscopy: To characterize the photophysical properties, including absorption maxima, emission maxima, quantum yield, and lifetime.

  • Cyclic Voltammetry: To investigate the electrochemical properties of the complex.

6-Chloropyridin-2-ol as a Linker in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[4] The tunability of their pore size, shape, and chemical environment makes them promising materials for gas storage, separation, catalysis, and sensing. While carboxylic acids are the most common linkers, pyridinol-based ligands like 6-chloropyridin-2-ol offer alternative coordination modes and the potential for post-synthetic modification.

Rationale for Use in MOF Synthesis:

The bifunctional nature of 6-chloropyridin-2-ol allows it to act as a linker in MOF synthesis. The pyridinol moiety can coordinate to metal centers, while the chloro group can either participate in the framework formation or be available for post-synthetic modification to introduce new functionalities within the pores of the MOF.

General Protocol for Solvothermal Synthesis of a MOF

This protocol provides a general guideline for the solvothermal synthesis of a MOF using a 6-chloropyridin-2-ol-derived dicarboxylic acid linker. The linker would first need to be synthesized, for example, through Suzuki coupling of 6-chloropyridin-2-ol with a boronic acid-functionalized benzoic acid.

Materials:

  • 6-Chloropyridin-2-ol-derived dicarboxylic acid linker

  • Metal salt (e.g., Zinc nitrate, Copper nitrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Reaction Mixture Preparation: In a glass vial, dissolve the dicarboxylic acid linker (0.5 mmol) and the metal salt (0.5 mmol) in DMF (10 mL).

  • Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to 120 °C for 72 hours.

  • Crystal Formation: After the reaction, allow the oven to cool slowly to room temperature. Crystals of the MOF should form at the bottom of the vial.

  • Washing and Activation: Decant the mother liquor and wash the crystals with fresh DMF and then with ethanol to remove unreacted starting materials.

  • Solvent Exchange and Activation: To remove the solvent molecules from the pores, immerse the crystals in a volatile solvent like chloroform or acetone for 24 hours, replacing the solvent several times. Finally, activate the MOF by heating under vacuum at a temperature below its decomposition point.

Characterization:

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure of the MOF.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and the temperature for solvent removal.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the MOF.

Conclusion and Future Outlook

6-Chloropyridin-2-ol is a versatile and cost-effective building block with significant potential in materials science. Its unique chemical functionalities allow for its incorporation into a diverse range of materials, from conductive polymers to luminescent metal complexes and porous metal-organic frameworks. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this compound and to develop new materials with tailored properties for a variety of applications. Future research will likely focus on the development of more complex functional materials derived from 6-chloropyridin-2-ol, with an emphasis on improving performance in electronic devices, enhancing the efficiency of catalytic systems, and designing novel sensory materials.

References

  • MDPI. Influence of Synthesis Parameters and Polymerization Methods on the Selective and Adsorptive Performance of Bio-Inspired Ion Imprinted Polymers. [Link]

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  • ResearchGate. Synthesis and characterization of 6-chloro-2 (1H)-pyridinol. [Link]

  • UKM. Synthesis and Characterization of a Molecularly Imprinted Polymer for Pb2+ Uptake Using 2-vinylpyridine as the Complexing Monomer. [Link]

  • Cheméo. Chemical Properties of 6-Chloropyridin-2-ol (CAS 73018-09-4). [Link]

  • PubChem. 3,5,6-Trichloro-2-pyridinol. [Link]

  • NIH. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. [Link]

  • Journal of the Chemical Society, Dalton Transactions. Co-ordination chemistry of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid: a terdentiate ligand with a mixed phenolate/pyridyl/carboxylate donor set. [Link]

  • Google Patents. 3,5,6-trichloropyridin-2-ol sodium synthesis method.
  • ResearchGate. Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3- triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. [Link]

  • NIH. 3,5,6-Trichloropyridin-2-ol. [Link]

  • PubMed. Pyridine coordination chemistry for molecular assemblies on surfaces. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. [Link]

  • PubMed Central. Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand. [Link]

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  • Science.gov. metal complexes ii: Topics by Science.gov. [Link]

  • Crimson Publishers. Metal Ions, Ligands and Complexes in Medicinal Chemistry. [Link]

  • NIH. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. [Link]

  • Dalton Transactions. Synthesis, structure and spectroscopy of new thiopyrone and hydroxypyridinethione transition-metal complexes. [Link]

  • ResearchGate. Review: Metal Complexes as Ligands. [Link]

  • Wiley Online Library. 5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding. [Link]

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Troubleshooting & Optimization

Navigating the Challenges of Buchwald-Hartwig Amination with 6-Chloropyridin-2-ol: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Buchwald-Hartwig amination for the synthesis of N-arylated 2-pyridones, specifically focusing on the challenging substrate, 6-chloropyridin-2-ol. Our goal is to provide you with in-depth, field-proven insights to help you navigate and troubleshoot the common side reactions and challenges associated with this transformation. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

The Challenge: 6-Chloropyridin-2-ol, a Substrate of Duality

The Buchwald-Hartwig amination is a powerful tool for forging carbon-nitrogen bonds.[1] However, the unique electronic and structural properties of 6-chloropyridin-2-ol present a specific set of challenges not typically encountered with simple aryl halides. The primary hurdle lies in its existence as a tautomeric equilibrium between the pyridin-2-ol and the 2-pyridone form. This duality gives rise to competing reaction pathways and potential catalyst inhibition, often leading to complex product mixtures and low yields of the desired N-arylated product.

This guide will address the most pressing questions and provide actionable solutions to overcome these obstacles.

Frequently Asked Questions & Troubleshooting

Q1: My reaction is producing a significant amount of 6-hydroxypyridine (hydrodehalogenation byproduct). How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient heteroaryl chlorides.[2] It occurs when the aryl halide is reduced, replacing the chlorine atom with a hydrogen atom.

Underlying Causes:

  • β-Hydride Elimination: This is a major pathway to hydrodehalogenation. It can occur from the palladium-amido intermediate if the amine coupling partner has β-hydrogens.

  • Presence of Hydride Sources: Trace amounts of water, or the amine or alcohol solvent acting as a hydride source, can contribute to this side reaction.

  • Slow Reductive Elimination: If the desired C-N bond-forming reductive elimination is slow, competing side reactions like hydrodehalogenation become more prominent.

Troubleshooting Strategies:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount in suppressing hydrodehalogenation.[3][4]

    • Bulky, Electron-Rich Ligands: Ligands such as Josiphos, XPhos, and SPhos are known to accelerate the rate of reductive elimination, thereby outcompeting the hydrodehalogenation pathway. Their steric bulk can also disfavor the formation of palladium hydride species.

    • Bidentate Ligands: Chelating ligands like BINAP and DPEPhos can help to suppress β-hydride elimination by occupying coordination sites on the palladium center.[2]

  • Careful Choice of Base:

    • Strong, non-nucleophilic bases are generally preferred. However, an excessively strong base can sometimes promote side reactions. Consider screening bases like NaOtBu, LHMDS, and Cs2CO3.[5]

  • Solvent and Reaction Conditions:

    • Ensure strictly anhydrous conditions. Use freshly distilled, degassed solvents.

    • Non-polar aprotic solvents like toluene or dioxane are commonly used.[5]

Experimental Protocol to Minimize Hydrodehalogenation:

  • Materials: 6-chloropyridin-2-ol (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 equiv), and anhydrous toluene.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-chloropyridin-2-ol, the amine, NaOtBu, and XPhos.

    • Add anhydrous, degassed toluene.

    • Add Pd₂(dba)₃ and stir the mixture at the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

Q2: I am observing a mixture of N-arylated and O-arylated products. How can I control the regioselectivity to favor N-amination?

The tautomerism of 6-chloropyridin-2-ol to 6-chloro-2-pyridone results in two nucleophilic sites: the nitrogen and the oxygen of the pyridone anion. This ambident nucleophilicity can lead to the formation of both the desired N-arylated product and the undesired O-arylated ether.

Controlling N- vs. O-Arylation:

The regioselectivity of the arylation is often dependent on a delicate balance of factors, including the choice of base, solvent, and to some extent, the catalyst system. This can be understood in the context of kinetic versus thermodynamic control.[6][7][8]

  • Kinetic vs. Thermodynamic Control:

    • O-arylation is often the kinetically favored pathway, meaning it is faster, especially at lower temperatures. The oxygen atom in the pyridone anion is generally more nucleophilic.

    • N-arylation typically leads to the thermodynamically more stable product.[9] At higher temperatures and with longer reaction times, an equilibrium can be established that favors the N-arylated isomer.

Strategies for Selective N-Arylation:

  • Base Selection: This is arguably the most critical factor.

    • Weaker Bases: Using weaker bases such as K₃PO₄ or Cs₂CO₃ can favor N-arylation.[10] These bases are less likely to fully deprotonate the pyridone, and the reaction may proceed through a different mechanism that favors the nitrogen as the nucleophile.

    • Stronger Bases: Strong bases like NaOtBu or LHMDS tend to favor O-arylation, the kinetic product.[11]

  • Reaction Temperature and Time:

    • Higher reaction temperatures (e.g., >100 °C) and longer reaction times can allow the reaction to reach thermodynamic equilibrium, favoring the more stable N-arylated product.

  • Solvent Effects:

    • The choice of solvent can influence the reactivity of the pyridone anion. Aprotic polar solvents might favor O-arylation, while non-polar solvents could favor N-arylation.

Illustrative Diagram: Kinetic vs. Thermodynamic Control

G cluster_0 Reaction Coordinate Reactants 6-Chloropyridone Anion + Ar-Pd(II)-L TS_O TS (O-Arylation) Reactants->TS_O Lower Ea TS_N TS (N-Arylation) Reactants->TS_N Higher Ea Product_O O-Arylated Product (Kinetic) TS_O->Product_O Product_N N-Arylated Product (Thermodynamic) TS_N->Product_N Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-Cl Deactivation Catalyst Deactivation Pd0->Deactivation Inhibition/Decomposition PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Ligand_Exch Amine Coordination + Base PdII_Aryl->Ligand_Exch HNR'R'' O_Arylation O-Arylation PdII_Aryl->O_Arylation Pyridone O-attack PdII_Amido L-Pd(II)(Ar)(NR'R'') Ligand_Exch->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Hydrodehalogenation Hydrodehalogenation PdII_Amido->Hydrodehalogenation β-Hydride Elimination Red_Elim->Pd0 Regeneration Product Ar-NR'R'' (Desired Product) Red_Elim->Product

Caption: Buchwald-Hartwig catalytic cycle and key side reactions.

References

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. PubMed. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-portal.org. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ResearchGate. [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Publishing. [Link]

  • Phosphine ligands and catalysis. Gessner Group. [Link]

  • N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science (RSC Publishing). [Link]

  • A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. Semantic Scholar. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate. [Link]

  • Buchwald-Hartwig C-C Bond Formation. Macmillan Group. [Link]

  • Phosphines. Chemistry LibreTexts. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. University of Windsor. [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). NIH. [Link]

  • N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. PMC - NIH. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]

  • Amination of Aminopyridines via η6-Coordination Catalysis. ResearchGate. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Kinetic vs Thermodynamic Control--Conjugated Systems. YouTube. [Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. PubMed. [Link]

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Navigating Catalyst Deactivation in the Cross-Coupling of 6-Chloropyridin-2-ol: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the cross-coupling of 6-chloropyridin-2-ol is a critical reaction for synthesizing valuable pyridinol-containing compounds. However, this reaction is notoriously susceptible to catalyst deactivation, leading to frustratingly low yields and inconsistent results. This technical support center provides in-depth troubleshooting guides and frequently asked questions to help you overcome these challenges and achieve reliable outcomes in your experiments.

Troubleshooting Guide: Pinpointing and Resolving Catalyst Issues

This section is designed to help you diagnose and solve specific problems you might encounter during the cross-coupling of 6-chloropyridin-2-ol.

Scenario 1: Your reaction yields are low or non-existent.

You've meticulously set up your Suzuki-Miyaura coupling of 6-chloropyridin-2-ol, but the desired product is nowhere to be found, or the yield is disappointingly low.

  • Question: What are the most probable catalyst-related reasons for my low or non-existent product yield?

    Answer: Several factors related to the catalyst's stability and activity can contribute to this common issue. The primary suspect is often the 6-chloropyridin-2-ol substrate itself. The pyridinol moiety can act as a poison to the palladium catalyst by coordinating to the metal center, thereby inhibiting its catalytic activity.[1] This is especially problematic for the electron-rich Pd(0) species that are essential for the initial oxidative addition step of the catalytic cycle.[2][3]

    Another possibility is incomplete activation of the catalyst. If you are using a precatalyst, the reaction conditions, such as the choice of base, solvent, and temperature, may not be optimal for generating the active catalytic species.[4] Furthermore, the active Pd(0) catalyst is susceptible to oxidation to inactive Pd(II) species by residual air or other oxidants in your reaction mixture.[5]

    Troubleshooting Workflow:

    workflow start Low or No Yield q1 Is the pyridinol hydroxyl group protected? start->q1 a1 Protect the hydroxyl group (e.g., as a methyl ether). This prevents coordination to the palladium center. q1->a1 No q2 Is your catalyst and ligand system appropriate? q1->q2 Yes a1->q2 a2 Consider bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote reductive elimination and stabilize the catalyst. q2->a2 No q3 Are your reaction conditions strictly anaerobic? q2->q3 Yes a2->q3 a3 Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon). q3->a3 No end Re-run Experiment q3->end Yes a3->end

    Caption: Troubleshooting workflow for low or no product yield.

Scenario 2: Your reaction starts but fails to reach completion.

You're monitoring your reaction, and it appears to be progressing well initially, but then it stalls, leaving a significant amount of your starting material unreacted.

  • Question: My reaction has stalled at approximately 50% conversion. What could be the cause?

    Answer: A stalled reaction is a classic indication of catalyst deactivation occurring during the catalytic cycle. While the catalyst is active initially, it loses its efficacy over time. This can be due to the formation of inactive "off-cycle" palladium species. The pyridine nitrogen of your substrate or product can coordinate to the palladium center, leading to the formation of stable complexes that are catalytically inactive.[1]

    Another potential issue is product inhibition. If the product of your reaction binds more strongly to the palladium catalyst than your starting materials, it can effectively shut down the catalytic cycle. The choice of base is also critical; a base that is too strong or used in excess can lead to the degradation of the catalyst or the ligands.

    Experimental Protocol: Catalyst Addition Test

    To confirm if catalyst deactivation is the root cause of the stalling, you can perform a simple experiment:

    • Initial Setup: Begin your reaction as you normally would.

    • Monitor Progress: Track the reaction's progress using a suitable analytical technique (GC, LC-MS, or NMR).

    • Identify Stall Point: Once the reaction has clearly stalled (no significant change in conversion for an extended period), take an aliquot for analysis.

    • Add Fresh Catalyst: To the stalled reaction mixture, add a fresh portion of your palladium catalyst (e.g., 0.5-1 mol%).

    • Continue Monitoring: Continue to monitor the reaction. If the reaction restarts and proceeds to a higher conversion, it is a strong indication that the initial catalyst had deactivated.

    Interpreting the Results:

ObservationImplicationRecommended Action
Reaction restarts after adding more catalyst.The initial catalyst lost its activity.Focus on improving catalyst stability (e.g., different ligand, lower temperature).
Reaction does not restart.The issue may be more complex than simple catalyst deactivation.Investigate other possibilities, such as substrate decomposition or the presence of an unknown inhibitor.

Scenario 3: You are struggling with inconsistent and irreproducible results.

You run the same reaction under what you believe are identical conditions, yet you obtain significantly different yields each time.

  • Question: Why are my yields for the cross-coupling of 6-chloropyridin-2-ol so inconsistent?

    Answer: Poor reproducibility often points to subtle, uncontrolled variables that can have a significant impact on the catalyst's performance. Trace impurities in your starting materials, solvents, or even the inert gas can poison the catalyst. Water and oxygen are common culprits, but impurities in the 6-chloropyridin-2-ol or the boronic acid can also be detrimental.[5]

    Inconsistent activation of the precatalyst can also lead to variable results.[4] The efficiency of this process can be sensitive to factors like stirring speed and the rate of reagent addition. The age and quality of your reagents, particularly the boronic acid, can also play a role. Boronic acids can dehydrate over time to form boroxines, which may have different reactivity.[6][7]

    Best Practices for Reproducibility:

    • Reagent Purity: If the purity of your starting materials is in doubt, consider purifying them before use.

    • Solvent and Gas Quality: Use high-purity, dry solvents and ensure a truly inert atmosphere by properly degassing your reaction setup.[8]

    • Standardized Procedures: Develop a detailed and consistent standard operating procedure for setting up your reactions, including the order of reagent addition and heating rates.

    • Reagent Quality Control: Use fresh, high-quality reagents and store them under appropriate conditions to prevent degradation.

Frequently Asked Questions (FAQs)

  • Q1: What is the most prevalent mechanism of catalyst deactivation in this reaction?

    A1: The most commonly accepted mechanism is the coordination of the pyridinol's hydroxyl group and/or the pyridine nitrogen to the palladium center.[1] This can lead to the formation of stable, inactive palladium complexes that are no longer able to participate in the catalytic cycle.

    deactivation Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Pyridinol Complex Active_Catalyst->Inactive_Complex Coordination Substrate 6-Chloropyridin-2-ol Substrate->Inactive_Complex

    Caption: Catalyst deactivation through pyridinol coordination.

  • Q2: Are there specific ligands that can help prevent this deactivation?

    A2: Yes, the use of bulky, electron-rich phosphine ligands can significantly improve the outcome of this reaction.[2] Ligands such as XPhos, SPhos, and RuPhos are often recommended because they can promote the desired reductive elimination step and sterically hinder the coordination of the pyridinol substrate, thus stabilizing the active catalyst.

  • Q3: How critical is the choice of base for catalyst stability?

    A3: The base is a crucial component of the reaction, but an improper choice can be detrimental to the catalyst.[9] Very strong bases can lead to the degradation of sensitive ligands or promote the formation of undesired palladium species. Milder inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often preferred for their compatibility with a broader range of functional groups.

  • Q4: Is protecting the hydroxyl group of 6-chloropyridin-2-ol a viable strategy?

    A4: Absolutely. Protecting the hydroxyl group is a highly effective way to prevent its coordination to the palladium catalyst. Common protecting groups include methyl or other alkyl ethers. While this adds extra steps to your synthesis, it can dramatically improve the yield and reliability of the cross-coupling reaction.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Scattolin, T., & Nolan, S. P. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(15), 4156-4167. [Link]

  • Zhang, N., Thomas, L., & Wu, B. (2012). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry, 77(17), 7173–7179. [Link]

  • Hanna, S. Y., & Sanford, M. S. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]

  • Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 53(4), 834–847. [Link]

  • Mistry, N., & Smith, M. D. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(21), 8631–8634. [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Bechki, L., et al. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 23(1), 125-130. [Link]

Sources

Technical Support Center: Improving Regioselectivity in Reactions of Dichloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals navigating the complexities of dichloropyridine functionalization. This guide is designed to provide practical, in-depth solutions to common challenges in controlling regioselectivity. Instead of a generic overview, we will tackle specific experimental issues in a question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in dichloropyridine reactions?

A1: The regiochemical outcome of reactions on dichloropyridines is a delicate interplay of several factors:

  • Electronic Effects : The pyridine nitrogen is strongly electron-withdrawing, which activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack and oxidative addition in cross-coupling reactions.[1][2] This makes these positions inherently more reactive than the meta (C3, C5) positions.

  • Steric Hindrance : The accessibility of a reaction site is crucial. Bulky substituents on the pyridine ring or the incoming nucleophile/catalyst ligand can block access to a more electronically favored position, directing the reaction to a less hindered site.[3]

  • Reaction Type : The mechanism of the reaction plays a pivotal role. For instance, in Nucleophilic Aromatic Substitution (SNAr), the stability of the negatively charged Meisenheimer intermediate is key.[4] In palladium-catalyzed cross-couplings, the selectivity is often determined by the oxidative addition step.[5] For Directed ortho-Metalation (DoM), the most acidic proton is selectively removed.[6]

  • Catalyst and Ligand : In transition metal-catalyzed reactions, the choice of ligand is arguably one of the most powerful tools to control regioselectivity. Ligands can dramatically alter the steric and electronic environment of the metal center, often overriding the substrate's inherent reactivity preferences.[1]

  • Reaction Conditions : Solvent polarity, choice of base, and temperature can all influence reaction rates and equilibria, thereby affecting the regiochemical outcome.[1]

Q2: For an unsymmetrical dichloropyridine like 2,4-dichloropyridine, which position is generally more reactive?

A2: In many cases, the C4 position of 2,4-dichloropyridine is more reactive. In SNAr reactions, nucleophilic attack at C4 leads to a more stable Meisenheimer intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom.[4] Similarly, in palladium-catalyzed cross-coupling reactions, oxidative addition often preferentially occurs at the C4-Cl bond.[7] However, this innate preference is not absolute and can be reversed with specific catalytic systems.[1][5]

Q3: Is it possible to achieve sequential, regioselective functionalization of two different chlorine atoms on the same pyridine ring?

A3: Absolutely. This is a primary advantage of using dichloropyridines as building blocks. By carefully selecting the reaction type and conditions, one can functionalize one chlorine atom while leaving the other intact for a subsequent, different transformation. For example, a C4-selective Suzuki coupling on 2,4-dichloropyridine can be followed by an SNAr reaction at the remaining C2 position.[5] Effective one-pot, regioselective double Suzuki couplings have also been developed, where the first coupling at C4 is followed by a second coupling at C2 under modified conditions.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: My Suzuki-Miyaura coupling on 2,4-dichloropyridine is giving me a mixture of C2 and C4 substituted products. How can I favor a single regioisomer?

Answer: This is a classic challenge. The C4 position is generally favored, but achieving high selectivity requires careful optimization of the catalytic system.

Potential Causes & Solutions:

  • Inappropriate Ligand Choice: The ligand is the most critical variable for controlling regioselectivity in this system.

    • To Favor C4-Selectivity: Employ a very sterically hindered N-heterocyclic carbene (NHC) ligand such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene).[1][5] These bulky ligands promote coupling at the more accessible C4 position.

    • To Favor C2-Selectivity: This is more challenging as it goes against the inherent preference. However, specific ligands have been shown to invert selectivity. For amination reactions, ligands like Xantphos have proven effective in directing substitution to the C2 position.[1] A systematic ligand screening is highly recommended.

  • Suboptimal Base and Solvent: The reaction medium significantly impacts catalyst performance.

    • For C4-selective Suzuki couplings with an IPr ligand, combinations like K₃PO₄ in dioxane/water have been shown to be effective.[5] The choice of solvent can be critical, with alcoholic solvent mixtures sometimes affording much greater reactivity at lower temperatures than polar aprotic solvents.[8]

  • Ligand-Free Conditions: Interestingly, for some Suzuki couplings, ligand-free conditions (often referred to as "Jeffery" conditions) can dramatically enhance C4-selectivity, in some cases to >99:1.[5] This approach is worth exploring if ligand screening proves complex.

Scenario 2: Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting an SNAr on 2,3-dichloropyridine with a thiol nucleophile and getting a mixture of isomers. Which position is expected to be more reactive and how can I improve selectivity?

Answer: For 2,3-dichloropyridine, the C2 position is generally more activated towards nucleophilic attack due to its proximity to the electron-withdrawing nitrogen atom.

Potential Causes & Solutions:

  • Reaction Conditions Not Optimized: While C2 is electronically favored, harsh conditions can lead to loss of selectivity.

    • Solution: High regioselectivity for C2 substitution has been achieved using soft nucleophiles like thiols under mild, catalyst- and base-free conditions. For example, reacting 2,3-dichloropyridine with thiophenol in refluxing water can provide the 2-substituted product in high yield and selectivity.[1]

  • Nature of the Nucleophile: "Harder" nucleophiles (e.g., alkoxides, amines) may exhibit lower selectivity than "softer" ones (e.g., thiols).

    • Solution: If you are using a harder nucleophile, a thorough optimization of temperature and reaction time is necessary. Lowering the temperature may favor the kinetically preferred C2 product. For some substrates, like 3-substituted 2,6-dichloropyridines reacting with alkoxides, non-polar, aprotic solvents can favor substitution ortho to the 3-substituent due to coordination of the alkali metal counter-ion.[9]

Scenario 3: Directed ortho-Metalation (DoM) / Lithiation

Question: I am trying to functionalize 3,5-dichloropyridine at the C4 position via lithiation and subsequent electrophilic quench, but my yields are low and I see byproducts. What is the correct procedure?

Answer: The C4 proton of 3,5-dichloropyridine is the most acidic due to the inductive effect of the two flanking chlorine atoms, making it the ideal site for functionalization via DoM.[1][6] However, the reaction is highly sensitive to temperature and the choice of base.

Potential Causes & Solutions:

  • Incorrect Base: Using alkyllithiums like n-BuLi can lead to competing nucleophilic addition to the pyridine ring.[6]

    • Solution: Use a strong, non-nucleophilic, sterically hindered base. Lithium Diisopropylamide (LDA) is the base of choice for this transformation.[1][6]

  • Temperature Control Failure: The lithiated intermediate can be unstable at higher temperatures, leading to decomposition or rearrangement.[6]

    • Solution: The reaction must be performed and maintained at a very low temperature, typically -78 °C, throughout the deprotonation and the subsequent addition of the electrophile.[1] Only after the electrophile has been added should the reaction be allowed to slowly warm to room temperature.

  • Premature Quenching: Incomplete deprotonation will result in recovery of starting material and lower yields.

    • Solution: Ensure the deprotonation step is allowed to proceed for a sufficient amount of time (typically 1-2 hours at -78 °C) before adding the electrophile.[1]

Data Presentation

Table 1: Ligand-Controlled Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dichloropyridine [1]

Dichloropyridine IsomerBoronic AcidCatalyst / LigandSolventC4:C2 Selectivity
2,4-dichloropyridinePhenylboronic acidPd(OAc)₂ / IPr Dioxane/H₂O~10:1
2,4-dichloropyridinePhenylboronic acidPd(OAc)₂ / QPhos Toluene/H₂O1:1.5
2,4-dichloropyridinePhenylboronic acidPd₂(dba)₃ / dppf Toluene/H₂O1: >20

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of 2,3-Dichloropyridine with Various Nucleophiles [1]

NucleophileReagents and ConditionsPosition of SubstitutionYield (%)
HydrazineHydrazine hydrate, refluxC292.8
ThiophenolWater, reflux, 3h (catalyst/base-free)C288
4-MethylthiophenolWater, reflux, 3h (catalyst/base-free)C292
Cesium FluorideCsF, DMSO, 110 °C, 20hC271.9

Experimental Protocols & Visualizations

Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine[5]

This protocol describes the selective coupling at the C4 position using a sterically hindered NHC ligand.

  • Preparation : In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine 2,4-dichloropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the NHC ligand (e.g., IPr, 4 mol%).

  • Solvent Addition : Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio).

  • Reaction : Heat the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.

  • Work-up : After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification : The crude product is purified by column chromatography on silica gel.

G cluster_workflow Workflow: C4-Selective Suzuki Coupling A Combine Reactants: 2,4-Dichloropyridine Arylboronic Acid Base (K3PO4) B Add Catalyst System: Pd(OAc)2 + Bulky Ligand (IPr) A->B C Add Degassed Solvent (Dioxane/H2O) B->C D Heat Reaction (80-100 °C) C->D E Aqueous Work-up & Extraction D->E F Purification (Column Chromatography) E->F G C4-Coupled Product F->G

Caption: Experimental workflow for C4-selective Suzuki coupling.

Protocol 2: C4-Selective Lithiation of 3,5-Dichloropyridine[1][6]

This protocol describes the selective deprotonation at the C4 position followed by quenching with an electrophile.

  • Preparation : In a flame-dried, round-bottom flask under an inert atmosphere (Argon), dissolve 3,5-dichloropyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation : Slowly add a solution of freshly prepared Lithium Diisopropylamide (LDA) (1.1 equiv.) to the cooled pyridine solution while maintaining the temperature at -78 °C.

  • Stirring : Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the 4-lithio intermediate.

  • Electrophilic Quench : Add the desired electrophile (1.2 equiv.) to the reaction mixture, ensuring the temperature remains at -78 °C.

  • Warming & Work-up : Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography or crystallization.

G cluster_logic Decision Logic for Regioselectivity Start Select Dichloropyridine Isomer ReactionType Choose Reaction Type Start->ReactionType CrossCoupling Cross-Coupling ReactionType->CrossCoupling Pd-Catalyzed SNAr SNAr ReactionType->SNAr Nucleophilic DoM DoM / Lithiation ReactionType->DoM Base-Mediated LigandChoice Ligand Selection CrossCoupling->LigandChoice SoftNu Soft Nucleophile? (e.g., Thiol) SNAr->SoftNu LowTemp Strict Low Temp (-78 °C) DoM->LowTemp BulkyLigand Bulky Ligand (e.g., IPr) LigandChoice->BulkyLigand Target C4 ReversedLigand Reversing Ligand (e.g., Xantphos) LigandChoice->ReversedLigand Target C2 C4_Product Favors C4 Product BulkyLigand->C4_Product C2_Product Favors C2 Product ReversedLigand->C2_Product HardNu Hard Nucleophile? (e.g., Amine) SoftNu->HardNu No MildConditions Use Mild Conditions SoftNu->MildConditions Yes Optimize Optimize Temp/Time HardNu->Optimize MildConditions->C2_Product Optimize->C2_Product HinderedBase Use Hindered Base (LDA) LowTemp->HinderedBase C4_DoM_Product Favors C4 Product HinderedBase->C4_DoM_Product

Caption: Decision tree for achieving regioselectivity.

References

  • Neufeldt, S. R., & Sanford, M. S. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 134(45), 18691–18701. Retrieved from [Link]

  • Chen, Q., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(20), 7016–7021. Retrieved from [Link]

  • Wallace, D. J., & Chen, C. Y. (2009). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters, 11(19), 4342–4345. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. Retrieved from [Link]

  • Tarábek, J., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2469. Retrieved from [Link]

  • Hentzen, N. B., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 14-26. Retrieved from [Link]

  • Larsson, U., et al. (2007). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Journal of Combinatorial Chemistry, 9(3), 403-411. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). Exploring the Reactivity of 2,4-Dichloropyridine in Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2014). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 16(1), 124–127. Retrieved from [Link]

  • DeMCR, H., et al. (2009). Regiochemical flexibility: the optional functionalization of 2,3,5-trihalopyridines at the 4- or 6-position. Angewandte Chemie International Edition, 48(49), 9352-9355. Retrieved from [Link]

  • Dhayalan, V., et al. (2023). Functionalization of Pyridine and Quinoline Scaffolds by Using Organometallic Li‐, Mg‐ and Zn‐Reagents. European Journal of Organic Chemistry. Retrieved from [Link]

  • Yap, M. C., et al. (2011). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Organic & Biomolecular Chemistry, 9(11), 4139-4148. Retrieved from [Link]

  • FAQ. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?. Retrieved from [Link]

  • Kim, J. H., et al. (2011). Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. Bulletin of the Korean Chemical Society, 32(12), 4301-4305. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). C–H functionalization of pyridines. Royal Society of Chemistry. Retrieved from [Link]

  • Nielsen, M. K., et al. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 135(42), 15942–15945. Retrieved from [Link]

  • Schlosser, M., et al. (2006). Selective Functionalization of 2-fluoropyridine, 2,3-difluoropyridine, and 2,5-difluoropyridine at Each Vacant Position. European Journal of Organic Chemistry, 2006(13), 2933-2940. Retrieved from [Link]

  • Li, X. (2023). meta‐Selective C−H Functionalization of Pyridines. Wiley Online Library. Retrieved from [Link]

  • ResearchGate. (n.d.). meta‐Selective C−H Functionalization of Pyridines. ResearchGate. Retrieved from [Link]

  • PubMed. (2023). meta-Selective C-H Functionalization of Pyridines. PubMed. Retrieved from [Link]

  • Neubert, T. D., et al. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Organic Letters, 17(10), 2362-2365. Retrieved from [Link]

  • ResearchGate. (2006). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective difunctionalization of 3-chloro-2-ethoxypyridine (1) towards the pyridines 7aa–7iavia the 3,4-pyridyne 5. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). meta‐Selective C−H Functionalization of Pyridines. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Suzuki-Miyaura Coupling of Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SM-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Ligand Selection & Troubleshooting for 2-Halopyridines and Related Electron-Deficient Heterocycles

Introduction: The "Pyridine Problem"

Welcome to the technical support hub. You are likely here because your standard Suzuki conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) failed to convert an electron-deficient pyridine (e.g., 2-chloropyridine, 2,6-dichloropyridine).

The Core Issue: Electron-deficient pyridines present a dual challenge:

  • Catalyst Poisoning: The pyridine nitrogen is a competent ligand. It binds to the electrophilic Pd(II) center, displacing your phosphine ligand and forming a stable, inactive "off-cycle" complex (Pd-N coordination).

  • Difficult Oxidative Addition: 2-Chloropyridines are electronically deactivated compared to aryl bromides, requiring electron-rich ligands to facilitate the oxidative addition step.

This guide provides the validated ligand systems and protocols to overcome these barriers.

Module 1: Diagnostic Workflow

Before selecting a ligand, identify your specific failure mode using the decision tree below.

DiagnosticTree Start START: Analyze Reaction Outcome CheckSM Is Pyridine Halide Remaining? Start->CheckSM CheckBoron Is Boronic Acid Remaining? CheckSM->CheckBoron Yes (SM Remaining) Success DIAGNOSIS: Successful Coupling CheckSM->Success No (Full Conv.) Poisoning DIAGNOSIS: Catalyst Poisoning (Pd-N Coordination) CheckBoron->Poisoning Yes (Boron Remaining) Proto DIAGNOSIS: Protodeboronation (Boronic Acid Instability) CheckBoron->Proto No (Boron Consumed) Sol_Poison SOLUTION: Switch to Bulky Ligands (XPhos, SPhos, PEPPSI) Poisoning->Sol_Poison Sol_Proto SOLUTION: MIDA Boronates or Anhydrous Conditions Proto->Sol_Proto Hydro DIAGNOSIS: Hydrodehalogenation (Reduction of Halide) Sol_Hydro SOLUTION: Reduce Temp, Switch Solvent (Toluene) Hydro->Sol_Hydro Success->Hydro Product is Pyridine-H?

Figure 1: Diagnostic decision tree for troubleshooting Suzuki coupling failures.

Module 2: Ligand Selection Matrix

The choice of ligand is the single most critical variable. We categorize ligands by their mechanism of action against pyridine poisoning.

Ligand SystemClassBest ForTechnical Notes
XPhos Dialkylbiaryl PhosphineThe Gold Standard. 2-Chloropyridines, heteroaryl chlorides.The isopropyl groups on the upper ring provide a "roof" over the Pd center, physically blocking the pyridine nitrogen from binding while allowing the C-Cl bond to approach [1].
SPhos Dialkylbiaryl Phosphine2-Bromopyridines, sterically hindered partners.[1]Highly water-stable. Often works better than XPhos for simple 2-bromopyridines or when high water solubility is needed [1].
PEPPSI-IPr NHC (N-Heterocyclic Carbene)Difficult Substrates. Room temperature couplings, highly deactivated chlorides.The "PEPPSI" (Pyridine-Enhanced Precatalyst) system uses a sacrificial pyridine ligand. The bulky NHC (IPr) is a strong

-donor, preventing catalyst death [2].
Amphos BisphosphineCost-sensitive scale-up; simple heteroaryl chlorides.Air-stable. Good industrial track record but less active than XPhos for extremely deactivated substrates [3].
Pd(dppf)Cl₂ Bisphosphine2-Chloro-3-aminopyridines (Chelation controlled).Generally inferior for 2-chloropyridines unless there is a directing group (like -NH2) at the 3-position that favors Pd binding [4].
Module 3: Validated Experimental Protocols

Do not deviate from the activation steps in these protocols. The generation of the active Pd(0) species is rate-limiting.

Protocol A: The "Buchwald" Method (XPhos/Pd-G3)

Recommended for: 2-Chloropyridines, 2,6-Dichloropyridines.

  • Catalyst Loading: Use XPhos Pd G3 (or G4) precatalyst (1.0 - 2.0 mol%).

    • Why G3/G4? These precatalysts contain the ligand pre-bound and activate rapidly upon base addition, avoiding the induction period and oxidation risks of mixing Pd(OAc)₂ + Ligand manually.

  • Base: K₃PO₄ (0.5 M in water) or K₂CO₃.

    • Note: Weak bases like carbonate are preferred to prevent hydrolysis of the pyridine halide.

  • Solvent: THF/Water (10:1) or Dioxane/Water (4:1).

  • Procedure:

    • Charge reaction vial with Pyridine-Cl (1.0 equiv), Boronic Acid (1.2-1.5 equiv), and XPhos Pd G3 (0.02 equiv).

    • Evacuate and backfill with N₂ (x3).

    • Add degassed solvent and base solution via syringe.

    • Heat to 60–80 °C for 2–4 hours. (Chlorides require heat; bromides may run at RT).

Protocol B: The "PEPPSI" Method (NHC)

Recommended for: Sterically hindered couplings or when phosphines fail.

  • Catalyst: Pd-PEPPSI-IPr (1.0 mol%).

  • Base: K₂CO₃ (2.0 equiv, solid) or Cs₂CO₃.

  • Solvent: Dioxane or Toluene (Reagent grade, not necessarily anhydrous).

  • Procedure:

    • This catalyst is air-stable in solid form.[2] Weigh it on the bench.

    • Combine all solids in the vial.

    • Add solvent.[2]

    • Stir at Room Temperature first. If no reaction after 1 hour, heat to 60 °C.

    • Mechanism:[2][3][4][5] The 3-chloropyridine ligand on the PEPPSI precatalyst dissociates to reveal the active Pd-NHC species.

Module 4: Troubleshooting & FAQs
Q1: My reaction turns black immediately (Palladium Black) and yields <10%. Why?

A: This is "Catalyst Death." The active Pd(0) species is unstable and aggregating because it is not properly ligated.

  • Fix: You likely used a monodentate ligand like PPh₃ which cannot compete with the pyridine substrate. Switch to XPhos or PEPPSI-IPr . The steric bulk of these ligands stabilizes the Pd(0) species and prevents aggregation.

Q2: I see the pyridine halide remaining, but my boronic acid has disappeared.

A: You are suffering from Protodeboronation . The boronic acid is hydrolyzing to the aryl-H species faster than it can transmetalate.

  • Fix 1: Increase the boronic acid equivalents (up to 2.0).

  • Fix 2: Switch to MIDA Boronates or Potassium Trifluoroborates (BF3K) , which release the active boron species slowly.

  • Fix 3: Use A-taPhos (Pd-G3). This ligand is exceptionally good at promoting transmetalation at lower base concentrations, which preserves the boronic acid.

Q3: Can I couple at the C2 position of 2,6-dichloropyridine selectively?

A: Yes. The C2/C6 positions are identical by symmetry, but once the first coupling occurs, the product is less electron-deficient than the starting material.

  • Protocol: Use 0.9 equivalents of the boronic acid relative to the dichloropyridine. Run at lower temperature (RT to 40 °C) using Pd(PPh₃)₄ (if reactive enough) or Amphos . High-activity ligands like XPhos may push the reaction to the bis-coupled product too quickly.

Module 5: Mechanistic Visualization

Understanding why bulky ligands work is key to trusting the protocol.

LigandShielding cluster_Fail Standard Ligand (PPh3) - FAILURE cluster_Success Bulky Ligand (XPhos) - SUCCESS Pd_Fail Pd(0) Dead Pd-N Complex (Catalyst Poisoned) Pd_Fail->Dead N-Coordination Py_N Pyridine-N (Substrate) Py_N->Dead Pd_Success Pd(0)-XPhos OA Oxidative Addition Complex Pd_Success->OA C-Cl Bond Activation Py_Cl Pyridine-Cl (Substrate) Py_Cl->OA Note Steric Bulk blocks N-Coordination Note->Pd_Success

Figure 2: Comparison of catalyst poisoning (Standard Ligands) vs. Steric Shielding (Buchwald Ligands) which enables the reaction.

References
  • Buchwald, S. L., et al. (2006).[6] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition.

  • Organ, M. G., et al. (2006).[7] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal.

  • Guram, A. S., et al. (2004). New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. The Journal of Organic Chemistry.

  • Caron, S., et al. (2009). Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of 2-Halo-3-aminopyridines. The Journal of Organic Chemistry.

Sources

Technical Support Center: Efficient Removal of Palladium Catalysts from 6-Chloropyridin-2-ol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from reaction mixtures containing 6-Chloropyridin-2-ol and its derivatives. The unique chemical nature of this compound, particularly the presence of the Lewis basic nitrogen atom within the pyridine ring and the acidic hydroxyl group, can lead to strong coordination with palladium. This often results in the formation of stable complexes that are challenging to remove using standard purification techniques.

This guide provides a comprehensive overview of troubleshooting strategies, detailed experimental protocols, and a selection of frequently asked questions to facilitate a more efficient and effective purification process, ensuring that residual palladium levels are within the stringent regulatory limits required for active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What makes palladium removal from 6-Chloropyridin-2-ol reaction mixtures particularly challenging?

A1: The primary difficulty stems from the inherent chemical properties of the 6-Chloropyridin-2-ol molecule. The nitrogen atom in the pyridine ring is Lewis basic and can readily coordinate to the palladium catalyst. This interaction can form stable, soluble palladium complexes that are not easily removed by simple filtration. This strong binding, often referred to as chelation, can keep the palladium species solubilized in the organic phase, complicating its separation from the desired product.[1]

Q2: What are the acceptable regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Global regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is set at 100 µ g/day . This translates to a concentration limit of 10 parts per million (ppm) for a drug product with a maximum daily dose of 10 g.[2] It is crucial to implement effective palladium removal strategies to meet these stringent requirements.

Q3: What are the most common strategies for removing palladium catalysts in pharmaceutical synthesis?

A3: Several methods are widely employed for palladium removal, each with its own advantages and limitations. The most common approaches include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, which are subsequently removed by filtration. Common adsorbents include activated carbon and specialized palladium scavengers.

  • Scavenging: Employing molecules that selectively bind to palladium, facilitating its removal from the reaction mixture.

  • Precipitation: Inducing the palladium to precipitate out of the solution, allowing for its removal by filtration.

  • Crystallization: Purifying the desired product through crystallization, which can leave the palladium impurities behind in the mother liquor. However, co-crystallization of palladium complexes can sometimes be an issue.

  • Chromatography: Using column chromatography to separate the product from the catalyst. While effective, this method can be less practical for large-scale production.[3]

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium from 6-Chloropyridin-2-ol reaction mixtures and provides practical solutions.

Problem 1: High levels of residual palladium after filtration.
  • Possible Cause: The palladium species in the reaction mixture are likely soluble and not effectively captured by standard filtration. The coordination of 6-Chloropyridin-2-ol to the palladium can enhance its solubility.

  • Solution:

    • Employ a Scavenger: Introduce a palladium scavenger to the reaction mixture to selectively bind the soluble palladium. Thiol-based or triazine-based scavengers are often effective.[4]

    • Activated Carbon Treatment: Stirring the reaction mixture with activated carbon can effectively adsorb the palladium complexes.[1]

    • Induce Precipitation: Consider adding an agent that can induce the precipitation of the palladium catalyst. For instance, 2-chloropyridine has been shown to selectively precipitate palladium(II) from acidic solutions.[5] Given the structural similarity, this could be a highly effective strategy.

Problem 2: Low product yield after palladium removal.
  • Possible Cause: The chosen removal method may be non-selective, leading to the adsorption or co-precipitation of the 6-Chloropyridin-2-ol product along with the palladium. Activated carbon, in particular, can sometimes adsorb organic products.[1]

  • Solution:

    • Optimize Scavenger Loading: Use the minimum effective amount of scavenger to avoid excessive product loss. A screening of different scavengers may be necessary to find one with high selectivity for palladium over your product.

    • Wash the Solid Support: After filtration of the scavenger or activated carbon, thoroughly wash the filter cake with a suitable solvent to recover any adsorbed product.[1]

    • Alternative Removal Method: If product loss remains high, consider switching to a more selective method, such as a specific palladium scavenger or a targeted precipitation approach.

Problem 3: Inconsistent results with scavenger performance.
  • Possible Cause: The efficiency of a scavenger can be highly dependent on the reaction conditions, including the solvent, temperature, and the specific form of the palladium catalyst (e.g., oxidation state).[6] The acidic nature of 6-Chloropyridin-2-ol could also influence the scavenger's effectiveness.

  • Solution:

    • Scavenger Screening: Perform a small-scale screen of different types of scavengers (e.g., thiol-based, amine-based, phosphine-based) to identify the most effective one for your specific reaction conditions.

    • Optimize Reaction Time and Temperature: The binding of palladium to the scavenger is a kinetic process. Ensure sufficient stirring time and consider gentle heating (e.g., 40-50 °C) to improve the scavenging efficiency.[1]

    • pH Adjustment: The acidic nature of 6-Chloropyridin-2-ol might affect the performance of certain scavengers. A careful, small-scale study of the effect of pH on scavenging efficiency could be beneficial.

Experimental Protocols

The following are detailed, step-by-step protocols for common and effective palladium removal techniques applicable to 6-Chloropyridin-2-ol reaction mixtures.

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger

This protocol describes the use of a solid-supported scavenger to selectively remove palladium from the reaction mixture.

Workflow for Scavenger Selection and Application

Scavenger_Workflow Workflow for Palladium Scavenger Application start Crude Reaction Mixture (Post-Reaction) screen Scavenger Screening (Small Scale) start->screen select Select Optimal Scavenger (e.g., Thiol-based, TMT) screen->select treat Treat Reaction Mixture with Scavenger select->treat stir Stir (1-24 h, RT to 50°C) treat->stir filter Filter through Celite Pad stir->filter wash Wash Scavenger with Fresh Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate Solution combine->concentrate analyze Analyze for Residual Pd (ICP-MS) concentrate->analyze

Caption: A flowchart outlining the systematic approach to selecting and using a palladium scavenger.

Procedure:

  • Scavenger Selection: Based on a small-scale screen, select the most effective scavenger for your reaction. Thiol-based scavengers are generally a good starting point.

  • Prepare the Scavenger Slurry: In a flask, add the selected solid-supported scavenger (typically 5-20 wt% relative to the crude product) to the reaction mixture or a solution of the crude product in a suitable solvent.

  • Stir the Mixture: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C). The optimal time can range from 1 to 24 hours.[7]

  • Filter the Mixture: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.[8]

  • Wash the Filter Cake: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[1]

  • Combine and Concentrate: Combine the filtrate and the washings, and then remove the solvent under reduced pressure to obtain the purified product.

  • Analyze for Residual Palladium: Quantify the remaining palladium content using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Protocol 2: Palladium Removal Using Activated Carbon

Activated carbon is a cost-effective and often highly efficient adsorbent for palladium.

Procedure:

  • Prepare the Solution: If the reaction solvent is not suitable, dissolve the crude product in an appropriate alternative solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]

  • Stir the Suspension: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 1 to 18 hours.[1]

  • Filter through Celite®: Prepare a thick pad of Celite® in a filter funnel and filter the mixture to remove the activated carbon. Ensure the Celite® pad is sufficient to prevent fine carbon particles from passing through.[1]

  • Wash the Carbon: Thoroughly wash the activated carbon on the filter with fresh solvent to minimize product loss.[1]

  • Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Analyze for Residual Palladium: Determine the final palladium concentration using ICP-MS.

Protocol 3: Palladium Precipitation with 2-Chloropyridine

This method leverages the specific interaction between palladium(II) and 2-chloropyridine to induce precipitation.[5]

Decision Logic for Palladium Removal Strategy

Palladium_Removal_Strategy Decision-Making for Palladium Removal cluster_0 Decision-Making for Palladium Removal start Initial Assessment of Reaction Mixture q1 Is the Palladium Catalyst Homogeneous or Heterogeneous? start->q1 hetero Heterogeneous (e.g., Pd/C) q1->hetero Heterogeneous homo Homogeneous (Soluble) q1->homo Homogeneous filt Direct Filtration through Celite hetero->filt q2 Is the Product Sensitive to Non-specific Adsorption? homo->q2 end Final Product filt->end sensitive Yes q2->sensitive Yes notsensitive No q2->notsensitive No scav Use Selective Scavenger sensitive->scav precip Consider Precipitation (e.g., with 2-Chloropyridine) sensitive->precip carbon Use Activated Carbon notsensitive->carbon scav->end carbon->end precip->end

Caption: A decision tree to guide the selection of an appropriate palladium removal strategy.

Procedure:

  • Solvent Adjustment: Ensure the reaction is in a suitable solvent. The original report on this method used a hydrochloric acid solution.[5] A solvent screen may be necessary to find optimal conditions for your specific reaction product.

  • Addition of 2-Chloropyridine: Slowly add a solution of 2-chloropyridine to the reaction mixture. The stoichiometry may need to be optimized, but a starting point is a slight excess relative to the palladium catalyst.

  • Stir and Observe Precipitation: Stir the mixture at room temperature and monitor for the formation of a precipitate.

  • Isolate the Precipitate: Once precipitation is complete, collect the solid by filtration.

  • Purify the Filtrate: The filtrate containing the 6-Chloropyridin-2-ol product can then be further purified as needed (e.g., extraction, crystallization).

  • Analyze for Residual Palladium: Analyze the purified product for residual palladium content using ICP-MS.

Data Summary: Comparison of Palladium Removal Methods

MethodTypical EfficiencyAdvantagesDisadvantagesKey Considerations for 6-Chloropyridin-2-ol
Filtration through Celite® Variable (high for heterogeneous catalysts)Simple, fast, and inexpensive.[9]Ineffective for soluble palladium species.Likely insufficient on its own due to the formation of soluble palladium complexes.
Activated Carbon HighCost-effective, readily available, and broadly applicable.[10]Can be non-specific and lead to product loss; fine particles can be difficult to filter.[11]Potential for adsorption of the product; requires careful optimization of the amount of carbon used.
Palladium Scavengers Very High (>98%)High selectivity, leading to minimal product loss; available with a variety of functional groups.[7][11]Can be more expensive than activated carbon; requires screening to find the optimal scavenger.The acidic nature of the pyridinol may influence the choice of scavenger. Thiol-based scavengers are generally robust.
Precipitation HighCan be highly selective; potentially very cost-effective.Requires specific reagents and conditions; may not be universally applicable.The use of 2-chloropyridine for precipitation is a promising and highly relevant approach.[5]
Chromatography Very HighExcellent separation capabilities.Not easily scalable for large quantities; can be time-consuming and solvent-intensive.[3]Best suited for small-scale purification or as a final polishing step.

References

  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures - Benchchem. (URL not available)
  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchGate. (URL: [Link])

  • How to Remove Palladium in three easy steps - Biotage. (2023-01-20). (URL: [Link])

  • Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System - MDPI. (URL: [Link])

  • How to remove palladium catalyst from reaction mixture ? | ResearchGate. (2017-12-30). (URL: [Link])

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC - NIH. (2022-01-20). (URL: [Link])

  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015-05-18). (URL: [Link])

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023-09-06). (URL: [Link])

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. (URL: [Link])

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (URL: [Link])

  • (PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives - ResearchGate. (URL: [Link])

  • Synthesis of Supported Palladium Catalysts - DSpace. (URL: [Link])

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate. (2025-08-06). (URL: [Link])

  • Metal Scavengers in Process Chemistry An Investigative Study - Biotage. (URL: [Link])

  • oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review. (URL: [Link])

  • Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry - University of Strathclyde. (2023-09-15). (URL: [Link])

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (URL: [Link])

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC - NIH. (URL: [Link])

  • Selective Precipitation of Palladium(II) over Platinum(IV) in Hydrochloric Acid Solution by 2-Chloropyridine | Request PDF - ResearchGate. (URL: [Link])

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. (2023-12-01). (URL: [Link])

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (URL: [Link])

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (URL: [Link])

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (2023-06-20). (URL: [Link])

  • Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. (2025-08-10). (URL: [Link])

  • Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids - PubMed. (2000-05-04). (URL: [Link])

  • 3-pyridylboronic acid - Organic Syntheses Procedure. (URL: [Link])

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])

Sources

Technical Support Center: Workup Procedures for Reactions Involving 6-Chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists and researchers working with 6-Chloropyridin-2-ol. As a versatile heterocyclic building block, its unique chemical properties can present challenges during reaction workup and purification. This guide, structured in a question-and-answer format, provides in-depth, field-proven insights to help you navigate these challenges effectively.

Part 1: Foundational Physicochemical Properties

A successful workup strategy begins with a deep understanding of the starting material. The behavior of 6-Chloropyridin-2-ol is governed by its acidity, solubility, and, most critically, its tautomeric equilibrium.

Key Physicochemical Data
PropertyValueSignificance for Workup ProceduresSource(s)
Molecular Weight129.54 g/mol Essential for all stoichiometric calculations.[1]
Melting Point128-130 °CA sharp melting point indicates high purity of the isolated solid.[2]
pKa~7.33 (Predicted)Indicates it is a weak acid. It will be deprotonated by strong bases (e.g., NaOH) but not weak bases (e.g., NaHCO₃), a key factor for selective acid-base extractions.[2]
logP (Octanol/Water)1.441Suggests a preference for organic solvents over water, but its polarity allows for some aqueous solubility.[3]
Water Solubility (logS)-1.47Corresponds to low to moderate water solubility, which can be exploited during aqueous washes.[3]
The Critical Role of Tautomerism

6-Chloropyridin-2-ol exists as an equilibrium between two tautomeric forms: the lactam (amide) form (6-chloro-2-pyridone) and the lactim (enol) form (6-chloropyridin-2-ol).[4] This equilibrium is fundamental to its reactivity and solubility.

  • Lactam Form (Pyridone): Predominates in polar, protic solvents like water.[5] It is more amide-like in character.

  • Lactim Form (Pyridinol): The population of the lactim form increases in non-polar, aprotic solvents.[5] It is more phenol-like in character.

This tautomerism directly influences whether reactions like alkylations occur on the nitrogen (N-alkylation) or the oxygen (O-alkylation).[6]

tautomerism cluster_lactam Lactam Form (6-Chloro-2-pyridone) cluster_lactim Lactim Form (6-Chloropyridin-2-ol) lactam [Image of 6-Chloro-2-pyridone structure] lactim [Image of 6-Chloropyridin-2-ol structure] lactam->lactim Equilibrium

Caption: Lactam-Lactim tautomeric equilibrium of 6-Chloropyridin-2-ol.

Part 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the workup of reactions involving 6-Chloropyridin-2-ol.

FAQ 1: How can I efficiently remove unreacted 6-Chloropyridin-2-ol from my less polar organic product?

Answer: This is a classic scenario that can be solved with a targeted acid-base extraction. The strategy leverages the weakly acidic nature of the pyridinol's lactim tautomer (pKa ~7.33) to convert it into a water-soluble salt, thereby pulling it from the organic phase into the aqueous phase.

Causality: Your organic product is likely neutral and will remain in the organic solvent (e.g., Ethyl Acetate, DCM). Because 6-Chloropyridin-2-ol is a weak acid, a relatively strong aqueous base (like 1M NaOH or 1M K₂CO₃) is required to deprotonate it sufficiently to form the corresponding sodium or potassium pyridinolate salt. This salt is ionic and therefore highly soluble in the aqueous layer. A weak base like sodium bicarbonate (NaHCO₃) will not be effective.

extraction_workflow cluster_layers Separated Layers start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc) add_base Add 1M NaOH (aq) to separatory funnel start->add_base shake Shake & Vent Funnel, Allow Layers to Separate add_base->shake organic_layer Organic Layer: Neutral Product shake->organic_layer aqueous_layer Aqueous Layer: Sodium 6-chloropyridinolate (Deprotonated Starting Material) shake->aqueous_layer wash_org Wash Organic Layer with Brine organic_layer->wash_org drain_aq Drain & Collect Aqueous Layer aqueous_layer->drain_aq dry_org Dry with Na₂SO₄, Filter, & Concentrate wash_org->dry_org product Purified Product dry_org->product

Caption: Workflow for removing acidic starting material via base extraction.

Protocol: Acid-Base Extraction for Removal of 6-Chloropyridin-2-ol

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether. Transfer this solution to a separatory funnel.

  • Base Wash: Add an equal volume of 1M Sodium Hydroxide (NaOH) solution.

    • Expert Tip: Do not use sodium bicarbonate; it is not a strong enough base to deprotonate the pyridinol effectively.[7][8]

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake vigorously for 30-60 seconds, venting frequently.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The denser layer (usually the aqueous layer, but check for your specific organic solvent) will be at the bottom.

  • Drain: Drain the lower aqueous layer. To ensure complete removal, it is good practice to perform the base wash twice (repeat steps 2-4 with a fresh portion of 1M NaOH).

  • Neutralization Wash: Wash the organic layer with saturated aqueous sodium chloride (brine). This helps to remove any residual water and break up emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your product, now free of the starting material.

FAQ 2: My N-alkylation reaction produced a mixture of N- and O-alkylated isomers. How can I separate them?

Answer: The formation of both N- and O-alkylated products is a common challenge stemming from the lactam-lactim tautomerism.[6] Separating these isomers typically requires column chromatography, as their polarities are usually distinct.

Causality and Prevention:

  • N-Alkylation Product (a pyridone): This is an amide. Amides are highly polar due to the strong dipole of the carbonyl group and its hydrogen bonding capability if the nitrogen is unsubstituted.

  • O-Alkylation Product (a pyridyl ether): This is an ether. Ethers are significantly less polar than the isomeric amides.

Therefore, on a normal-phase silica gel column, the less polar O-alkylated ether will elute first , followed by the more polar N-alkylated pyridone .

To favor N-alkylation in future reactions:

  • Solvent Choice: Use polar aprotic solvents like DMF or DMSO. These solvents favor the lactam tautomer, making the nitrogen atom the more nucleophilic site.[9]

  • Base and Counter-ion: Strong bases like NaH or K₂CO₃ are commonly used. The choice of counter-ion can also play a role; for instance, some procedures add specific salts to influence selectivity.[9]

FAQ 3: I performed a Suzuki coupling with 6-Chloropyridin-2-ol. How do I get rid of the palladium catalyst and boronic acid byproducts?

Answer: A multi-step aqueous workup is generally effective for removing the common impurities from a Suzuki-Miyaura cross-coupling reaction.[10]

Causality:

  • Boronic Acid/Boronates: These are acidic and can be removed by washing with a base (e.g., 1M NaOH or saturated NaHCO₃). The base converts them into water-soluble boronate salts.

  • Palladium Catalyst: The palladium catalyst, often coordinated to phosphine ligands, can form insoluble precipitates or colloids.

Protocol: Standard Suzuki Coupling Workup

  • Initial Quench: Once the reaction is complete (as determined by TLC or LCMS), cool the mixture to room temperature and quench by adding water.

  • Dilution: Dilute the mixture with your primary extraction solvent (e.g., Ethyl Acetate).

  • Filtration (Optional but Recommended): Filter the entire mixture through a pad of Celite®. This is highly effective at removing a significant portion of the palladium black/precipitate. Wash the Celite pad with fresh solvent.

  • Transfer to Separatory Funnel: Transfer the filtrate to a separatory funnel.

  • Base Wash: Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ or 1M NaOH to remove unreacted boronic acid.

  • Water and Brine Wash: Wash with water, followed by a wash with saturated brine to remove residual aqueous base and water.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product obtained after this workup will likely still contain some soluble palladium species and other impurities. Purification by flash column chromatography is almost always necessary to obtain a pure product.

FAQ 4: My isolated product is a persistent oil or fails to crystallize. What are my purification options?

Answer: When a product resists crystallization, the primary alternative is purification by chromatography. However, if you suspect the product should be a solid, you can attempt to induce crystallization.

Troubleshooting Crystallization: Recrystallization is a powerful purification technique for solids.[11][12] Its success depends on finding a solvent system where the product is highly soluble at high temperatures but poorly soluble at low temperatures.

Protocol: Inducing Crystallization and Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your crude oil (~10-20 mg) in various solvents (e.g., hexanes, ethyl acetate, isopropanol, ethanol, water, or mixtures thereof). A good single solvent will dissolve the compound when hot but not when cold.

  • Minimum Hot Solvent: Once a suitable solvent is found, dissolve the bulk of your crude product in the minimum amount of the boiling solvent.[13] Adding too much solvent is a common reason for crystallization failure.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling (e.g., placing directly in an ice bath) can cause the product to "crash out" as an impure oil or very fine powder.[11]

  • Induce Crystallization: If no crystals form, try:

    • Scratching: Scratch the inside of the flask with a glass rod just below the solvent line.

    • Seeding: Add a tiny crystal of pure product (if you have it).

  • Ice Bath: Once crystals begin to form at room temperature, cool the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.[12] Dry the crystals thoroughly.

If these methods fail, your product may genuinely be a low-melting solid or an oil at room temperature, making flash column chromatography the necessary method of purification.

References

  • Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. AWS.
  • Chemical Properties of 6-Chloropyridin-2-ol (CAS 73018-09-4). Cheméo.
  • Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC - NIH.
  • Process for the preparation of 2-chloropyridines. Google Patents.
  • 6-Chloropyridin-2-ol. NIST WebBook.
  • Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. Benchchem.
  • Process for separating chloropyridine product. Google Patents.
  • 6-Chloro-2-hydroxypyridine 98. Sigma-Aldrich.
  • 6-Chloropyridn-2-ol. ChemicalBook.
  • 6-Chloropyridin-2-ol. PubChem.
  • Carrying out a recrystallisation. YouTube.
  • Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones... ResearchGate.
  • Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis... The Ivan Huc Group.
  • Recrystallization - Single Solvent.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Recrystallisation (Recrystallization) Explained. YouTube.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Lactam-lactim tautomerism of 2(1H)-pyridone and its chemoselective... ResearchGate.
  • Acid-Base Extraction Tutorial. YouTube.
  • Recrystallization. Chemistry LibreTexts.
  • Acid–base extraction. Wikipedia.
  • Lactam-lactim tautomerism: Significance and symbolism.
  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction... ResearchGate.

Sources

Validation & Comparative

Comparative Guide: Structural Validation of 6-Chloropyridin-2-ol Derivatives via HRMS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: 6-Chloropyridin-2-ol (and its tautomer 6-chloropyridin-2(1H)-one) is a privileged scaffold in kinase inhibitor development. However, its structural validation is plagued by two distinct analytical blind spots:

  • Lactam-Lactim Tautomerism: The molecule exists in dynamic equilibrium between a hydroxy-pyridine form and a pyridinone form, complicating spectral libraries.

  • Regioisomerism in Derivatization: Alkylation can occur at the Nitrogen (

    
    -alkylation) or the Oxygen (
    
    
    
    -alkylation), yielding isomers with identical masses but vastly different pharmacological profiles.

The Solution: While NMR remains the gold standard for ab initio structural determination, it lacks the throughput and sensitivity required for rapid library validation or metabolite tracking. This guide establishes a High-Resolution Tandem Mass Spectrometry (HRMS/MS) workflow that serves as a faster, self-validating alternative to NMR for routine confirmation.

Technical Deep Dive: The Validating Mechanisms

To validate these derivatives without NMR, we rely on three mass spectrometric "pillars of truth":

Pillar A: The Chlorine Isotope Signature (Pre-Validation)

Before fragmentation, the molecular ion (


 or 

) must pass the isotope check. Chlorine possesses a distinct natural abundance ratio of

to

(approximately 3:1).
  • Validation Rule: A true monochlorinated derivative must exhibit an M+2 peak at ~32% intensity relative to the molecular ion. Deviation >5% indicates interference or incorrect synthesis.

Pillar B: The Pyridinone "Fingerprint" (CO Loss)

The core 2-pyridinone ring undergoes a characteristic retro-Diels-Alder-like fragmentation or direct neutral loss.

  • Mechanism: The lactam form (dominant in solution and often in ESI+) typically ejects Carbon Monoxide (CO, 27.9949 Da).

  • Diagnostic Value: Observation of

    
     confirms the presence of the pyridinone carbonyl. If this loss is absent, the molecule may exist as the 
    
    
    
    -alkylated pyridine (lactim ether), which preferentially loses the alkyl chain or the alkoxy radical.
Pillar C: The Halogen Ejection
  • Pathway: 6-Chloro derivatives often undergo radical loss of

    
     (35 Da) or neutral loss of 
    
    
    
    (36 Da) depending on the collision energy and proton mobility.
  • Causality: The position of the chlorine (ortho to nitrogen) makes the C-Cl bond labile under high collision energy (CE), providing a secondary confirmation of the substitution pattern.

Comparative Analysis: HRMS/MS vs. Alternatives

The following table objectively compares HRMS/MS against standard Low-Res MS and NMR (1H/13C).

FeatureHRMS/MS (Q-TOF / Orbitrap) Standard MS (Single Quad) NMR (1H / 13C)
Primary Utility Structural Confirmation & Impurity IDMolecular Weight CheckAb Initio Structure Elucidation
Regioisomer ID High (via distinct frag. pathways)Low (masses are identical)Definitive (via coupling constants)
Sensitivity Femtomole range (

mol)
Picomole range (

mol)
Micromole range (

mol)
Throughput High (<2 min/sample)High (<2 min/sample)Low (10-60 min/sample)
Sample Purity Can analyze mixtures/crudeSusceptible to isobaric interferenceRequires >95% purity for clear assignment
Tautomer Insight Inferential (via gas-phase stability)NoneDirect observation in solution

Verdict: Use NMR for the first batch of a new scaffold to establish the "ground truth." Use HRMS/MS for high-throughput screening of derivatives, metabolite tracking, and validating library synthesis where NMR is too slow or sample quantity is limited.

Experimental Protocol: The Self-Validating Workflow

Objective: Distinguish


-alkylated vs. 

-alkylated 6-chloropyridin-2-one derivatives.
Step 1: Sample Preparation
  • Solvent: Acetonitrile/Water (50:50) + 0.1% Formic Acid.

    • Reasoning: Acidic pH forces protonation, stabilizing the

      
       species and pushing the equilibrium toward the keto-form for consistent ionization.
      
  • Concentration: 1 µg/mL (avoid saturation to prevent space-charge effects in ion traps).

Step 2: Source Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Source Temp: 300°C.

    • Note: Excessive heat can induce premature thermolysis of labile

      
      -alkyl groups.
      
Step 3: MS1 Filtering (The Isotope Gate)
  • Acquire: Full MS scan (m/z 100–1000).

  • Check: Locate parent ion

    
    . Verify 
    
    
    
    intensity is 30-35% of parent.
  • Stop/Go: If isotope pattern fails, do not proceed to MS/MS.

Step 4: MS/MS Fragmentation (The Structural Gate)
  • Collision Energy (CE): Stepped CE (10, 20, 40 eV).

    • Reasoning: Low CE preserves the molecular ion; High CE forces the diagnostic ring opening.

  • Diagnostic Ions to Monitor:

    • 
      -Alkyl Derivative:  Look for 
      
      
      
      . The
      
      
      -alkyl bond is strong; the ring breaks first.
    • 
      -Alkyl Derivative:  Look for 
      
      
      
      or
      
      
      . The
      
      
      -alkyl bond is weaker and often cleaves via McLafferty rearrangement or simple bond fission before the ring loses CO.

Visualization: Decision Logic & Pathways

Diagram 1: The Analytical Decision Matrix

This flowchart illustrates the logic for validating the structure based on MS data.

ValidationWorkflow Start Sample Injection (ESI+) IsotopeCheck MS1 Isotope Check (35Cl/37Cl Ratio ~3:1?) Start->IsotopeCheck Fail REJECT: Incorrect Halogenation IsotopeCheck->Fail No Frag MS/MS Fragmentation (Stepped CE 10-40eV) IsotopeCheck->Frag Yes CheckCO Check: Neutral Loss of 28 Da (CO)? Frag->CheckCO N_Alkyl CONFIRMED: N-Alkylated Pyridinone (Stable Ring Frag) CheckCO->N_Alkyl Yes (Dominant) CheckAlk Check: Loss of Alkyl Group? CheckCO->CheckAlk No O_Alkyl CONFIRMED: O-Alkylated Pyridine (Lactim Ether) CheckAlk->O_Alkyl Yes Unknown INCONCLUSIVE: Requires NMR CheckAlk->Unknown No

Caption: Logical workflow for distinguishing regioisomers using MS/MS fragmentation patterns.

Diagram 2: Proposed Fragmentation Mechanism

This diagram visualizes the specific chemical bond cleavages for the 6-chloropyridin-2-one scaffold.

FragPathway Parent Precursor Ion [M+H]+ CO_Loss Ring Contraction [-CO (28 Da)] Parent->CO_Loss Primary Path (Pyridinone) Cl_Loss Radical Cleavage [-Cl (35 Da)] Parent->Cl_Loss High Energy HCl_Loss Elimination [-HCl (36 Da)] Parent->HCl_Loss Proton Transfer Pyrrole Chloropyrrole Ion CO_Loss->Pyrrole

Caption: Mechanistic pathways for the fragmentation of protonated 6-chloropyridin-2-one.

References

  • Gómez-Gallego, M., & Sierra, M. A. (2011). Mass spectrometry in structural organic analysis. Chemical Reviews.

  • Kellersberger, K. A., et al. (2005). Tautomerization of 2-hydroxypyridine/2-pyridone in the gas phase. Journal of the American Chemical Society.

  • Holčapek, M., et al. (2010). Differentiation of isomers by mass spectrometry. Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. 6-chloro-2-pyridinol Spectrum. National Institute of Standards and Technology.

Spectroscopic Comparison of 6-Chloropyridin-2-ol Tautomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic differentiation of 6-Chloropyridin-2-ol tautomers, designed for researchers in medicinal chemistry and structural biology.

Executive Summary

6-Chloropyridin-2-ol is a critical scaffold in drug discovery, particularly in the design of kinase inhibitors and allosteric modulators. Its reactivity and binding affinity are dictated by its tautomeric state. Unlike the parent 2-pyridone, which exists almost exclusively in the lactam form in solution, the 6-chloro substituent significantly alters the thermodynamic landscape , stabilizing the lactim (enol) form.

This guide provides a definitive spectroscopic framework to distinguish the 6-chloro-2(1H)-one (Lactam) from the 6-chloro-2-hydroxypyridine (Lactim) , utilizing NMR, IR, and UV-Vis methodologies.

The Tautomeric Landscape

The equilibrium exists between the amide-like Lactam and the imidine-like Lactim . This interconversion is governed by solvent polarity, concentration (dimerization), and the electronic influence of the chlorine atom.

Electronic Impact of the 6-Chloro Substituent

The chlorine atom at the 6-position exerts a strong inductive electron-withdrawing effect (-I).

  • Acidity: It increases the acidity of the N-H proton in the lactam form.

  • Equilibrium Shift: While unsubstituted 2-pyridone favors the lactam form by a factor of

    
     in water, the 6-chloro derivative shows a much closer balance. In 
    
    
    
    , the ratio
    
    
    is approximately 2.1 , indicating a substantial population of the lactim form even in aqueous media.
Visualization of the Equilibrium

Tautomerism Lactam Lactam Form (6-chloro-2(1H)-one) Dominant in: Solid State, Polar Solvents Transition Proton Transfer Transition State Lactam->Transition -H+ (N) Lactim Lactim Form (6-chloro-2-hydroxypyridine) Dominant in: Gas Phase, Non-polar Solvents Lactam->Lactim K_eq decreases in polar solvent Transition->Lactam Transition->Lactim +H+ (O) Lactim->Transition

Figure 1: Tautomeric equilibrium of 6-chloropyridin-2-ol. The 6-Cl substituent stabilizes the lactim form relative to the parent pyridone.

Spectroscopic Atlas

A. Nuclear Magnetic Resonance (NMR)

NMR is the most robust method for solution-state analysis. The proton transfer results in distinct shielding environments for the ring carbons and protons.

FeatureLactam (Keto)Lactim (Enol)Mechanism

H Mobile Proton

11.0 – 13.5 ppm (Broad singlet, N-H)

8.0 – 10.0 ppm (Variable, O-H)
N-H is typically more deshielded and broader due to quadrupole broadening from

N.

C C2 Shift

162 – 166 ppm

158 – 162 ppm
Carbonyl carbons (C=O) are generally deshielded relative to imine-like carbons (C-OH).

C C6 Shift
Upfield shift relative to C2Downfield shift relative to C2The C-Cl carbon chemical shift is sensitive to the adjacent N-hybridization (

vs

-like).
Coupling (

)
Distinct vicinal couplingAltered coupling constantsRing aromaticity increases in the lactim form, altering

values.
B. Infrared Spectroscopy (IR)

IR provides the "smoking gun" for the presence of the carbonyl group.

  • Lactam Signature: A strong, broad band at 1640–1690 cm

    
      corresponds to the C=O stretching vibration (amide I band).
    
  • Lactim Signature: Absence of the carbonyl band. Appearance of C=N stretch (

    
    1580-1600 cm
    
    
    
    ) and O-H stretch (
    
    
    3400-3600 cm
    
    
    ).
  • Solid State Note: In the crystalline phase, 6-chloropyridin-2-ol typically adopts the lactam form, forming centrosymmetric dimers via N-H···O hydrogen bonds.[1][2] This results in a shifted, broad N-H stretch around 2800–3200 cm

    
    .
    
C. UV-Vis Spectroscopy

UV-Vis is essential for determining


 in dilute solutions where aggregation is minimized.
  • Lactim: Shows vibronic fine structure typical of pyridine derivatives (aromatic character).

    
     is often blue-shifted relative to the lactam.
    
  • Lactam: Shows a broader, featureless absorption band, typically red-shifted due to the conjugation of the C=O with the ring system.

Experimental Protocols

Protocol 1: Solvent-Switching NMR Analysis

Objective: To qualitatively assess the tautomeric preference and exchange dynamics.

  • Preparation: Prepare 10 mM solutions of 6-chloropyridin-2-ol in three solvents:

    • CDCl

      
        (Non-polar, favors Lactim).
      
    • DMSO-d

      
        (Polar aprotic, favors Lactam).
      
    • CD

      
      OD  (Polar protic, competitive H-bonding).
      
  • Acquisition: Acquire

    
    H NMR (min 400 MHz) and 
    
    
    
    C NMR for all samples.
  • Analysis:

    • In CDCl

      
       , look for the disappearance of the low-field N-H signal and sharpening of ring protons (Lactim dominance).
      
    • In DMSO , integrate the N-H peak. If exchange is slow on the NMR timescale, distinct signals for both tautomers may be visible.

  • Validation: Add D

    
    O to the DMSO sample. Immediate disappearance of the mobile proton signal (H/D exchange) confirms the assignment of N-H/O-H vs C-H.
    
Protocol 2: Determination of via UV-Vis Titration

Objective: To calculate the equilibrium constant (


).
  • Stock Solution: Dissolve compound in cyclohexane (pure Lactim reference) and water (Lactam-rich reference).

  • Binary Mixture: Prepare a series of mixtures of dioxane/water ranging from 0% to 100% water.

  • Measurement: Record UV absorbance (200–400 nm).

  • Calculation:

    • Identify isosbestic points (wavelengths where absorbance is invariant), which confirm a two-state equilibrium.

    • Plot Absorbance (

      
      ) vs. solvent polarity parameter (
      
      
      
      ).
    • Use the ratio of absorbances (deconvoluted) to solve for

      
       using the equation:
      
      
      
      
      (Where
      
      
      are molar extinction coefficients determined from pure solvent end-points).

Analytical Workflow Diagram

Workflow Sample Unknown Sample (6-Cl-pyridin-2-ol) Phase Select Phase Sample->Phase Solid Solid State Phase->Solid Solution Solution Phase->Solution IR_Solid IR (ATR/KBr) Look for 1650-1680 cm-1 Solid->IR_Solid Solvent_Choice Solvent Selection Solution->Solvent_Choice Result_Solid Strong C=O band? YES: Lactam Dimer NO: Lactim (Rare) IR_Solid->Result_Solid NonPolar Non-Polar (CDCl3/CCl4) Solvent_Choice->NonPolar Polar Polar (DMSO/H2O) Solvent_Choice->Polar NMR_NonPolar 1H NMR Check >11ppm region NonPolar->NMR_NonPolar NMR_Polar 1H NMR Check >11ppm region Polar->NMR_Polar Result_NonPolar Signal Absent? Likely Lactim (O-H < 10ppm) NMR_NonPolar->Result_NonPolar Result_Polar Signal Present? Likely Lactam (N-H > 11ppm) NMR_Polar->Result_Polar

Figure 2: Decision tree for spectroscopic identification of tautomeric forms.

References

  • Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC - NIH. [Link]

  • 6-Chloro-2-pyridinol Spectral Data. NIST Chemistry WebBook. [Link]

  • Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Tautomerism, structure and properties of 1,1',1''-(2,4,6-trihydroxybenzene-1,3,5-triyl)triethanone. Tetrahedron Letters. [Link][3]

Sources

A Comparative Guide to Absolute Structure Confirmation of 6-Chloropyridin-2-ol Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is not merely a structural detail but a critical determinant of its pharmacological activity and safety profile. For chiral molecules such as 6-chloropyridin-2-ol derivatives, which are prevalent scaffolds in medicinal chemistry, enantiomers can exhibit vastly different biological effects. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst case, toxic. Therefore, unambiguous determination of the absolute stereochemistry is a non-negotiable step in the development of new chemical entities.

This guide provides a comparative analysis of the principal analytical techniques for determining the absolute configuration of 6-chloropyridin-2-ol derivatives. We will delve into the gold standard, single-crystal X-ray crystallography, and evaluate its performance against powerful solution-state alternatives, including Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural outlines but also the underlying scientific rationale to empower informed decision-making in your analytical workflow.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography stands as the most reliable and direct method for determining the absolute configuration of chiral molecules.[1][2] The technique provides an atomic-resolution, three-dimensional map of the electron density within a single crystal, from which the precise spatial arrangement of atoms can be deduced.

The Advantage of the Chlorine Atom in 6-Chloropyridin-2-ol Derivatives

The presence of a chlorine atom in the 6-chloropyridin-2-ol scaffold is particularly advantageous for absolute structure determination. This is due to a phenomenon known as anomalous dispersion (or anomalous scattering).[3][4] When X-rays interact with electrons, particularly those in heavier atoms like chlorine, their scattering is slightly out of phase. This effect, though subtle, is measurable and breaks the otherwise perfect symmetry in the diffraction pattern known as Friedel's Law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal.[5] The differences in intensity between these pairs of reflections, called Bijvoet pairs, are directly related to the absolute configuration of the molecule.[6] Modern diffractometers and software have made it possible to determine the absolute configuration of molecules containing atoms as light as oxygen, but the presence of a chlorine atom provides a much stronger anomalous signal, leading to a more confident and unambiguous assignment.[3]

Experimental Workflow for X-ray Crystallography

The successful application of X-ray crystallography hinges on the ability to grow a high-quality single crystal of the 6-chloropyridin-2-ol derivative. While this can be a challenging step, various techniques such as slow evaporation, vapor diffusion, and cooling crystallization can be employed.

Step-by-Step Protocol:

  • Crystal Growth:

    • Dissolve the purified 6-chloropyridin-2-ol derivative in a suitable solvent or solvent system to near saturation.

    • Employ a slow crystallization technique (e.g., slow evaporation of the solvent in a loosely capped vial) to allow for the formation of well-ordered single crystals. This process can take from days to weeks.

  • Crystal Mounting and Data Collection:

    • Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope.[2]

    • Mount the crystal on a goniometer head and place it on the X-ray diffractometer.

    • Collect a full sphere of diffraction data, ensuring that both (h,k,l) and (-h,-k,-l) reflections are measured to maximize the anomalous signal.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data. This involves adjusting atomic positions, and thermal parameters to minimize the difference between the calculated and observed structure factors.

  • Absolute Structure Determination:

    • During the final stages of refinement, introduce the Flack parameter.[6][7][8] This parameter, refined against the data, indicates the relative proportion of the two possible enantiomers in the crystal.[6]

    • A Flack parameter value close to 0 with a small standard uncertainty indicates that the correct absolute configuration has been determined.[6] A value close to 1 suggests that the inverted structure is correct. A value near 0.5 may indicate a racemic twin.[6]

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis purification Purification of Derivative crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Processing & Reduction data_collection->processing solution Structure Solution processing->solution refinement Structural Refinement solution->refinement abs_structure Absolute Structure Determination (Flack Parameter) refinement->abs_structure final_report final_report abs_structure->final_report Final Crystallographic Report

Caption: Experimental workflow for absolute structure determination by X-ray crystallography.

Alternative Methods for When Crystals Are Elusive

While X-ray crystallography is definitive, obtaining suitable single crystals can be a significant bottleneck.[9][10] In such cases, or when a solution-state confirmation is desired, several powerful spectroscopic and computational methods can be employed.

A. Vibrational Circular Dichroism (VCD)

VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[11] Enantiomers produce VCD spectra that are mirror images of each other (equal in magnitude but opposite in sign).[11] By comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations for a known enantiomer, the absolute configuration can be unambiguously assigned.[12]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the enantiomerically pure 6-chloropyridin-2-ol derivative in a suitable solvent (e.g., CDCl3) at a concentration of approximately 0.1 M.[11]

  • VCD Spectrum Acquisition: Measure the VCD and infrared spectra of the solution using a VCD spectrometer.

  • Quantum Chemical Calculations:

    • Using density functional theory (DFT), perform a conformational search for the 6-chloropyridin-2-ol derivative to identify all low-energy conformers.

    • For each conformer, calculate the theoretical VCD spectrum for one of the enantiomers (e.g., the R-enantiomer).

    • Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration.[13]

B. NMR Spectroscopy with Chiral Auxiliaries

Standard NMR spectroscopy cannot distinguish between enantiomers.[14][15][16] However, by reacting the 6-chloropyridin-2-ol derivative with a chiral derivatizing agent (CDA) or dissolving it with a chiral solvating agent (CSA), a pair of diastereomers or diastereomeric complexes is formed. Diastereomers have different physical properties and, crucially, distinct NMR spectra.[1]

Step-by-Step Protocol:

  • Selection of Chiral Auxiliary: Choose a suitable chiral auxiliary, such as Mosher's acid, that will react with a functional group on the 6-chloropyridin-2-ol derivative.[14]

  • Diastereomer Formation: React the enantiomerically pure derivative with the chiral auxiliary to form a mixture of diastereomers.

  • NMR Analysis: Acquire high-resolution 1H and/or 19F NMR spectra of the diastereomeric mixture.

  • Spectral Comparison: The chemical shifts of corresponding protons or other nuclei will differ between the two diastereomers. By comparing these differences to established models for the chosen auxiliary, the absolute configuration of the original molecule can be inferred.[17]

Comparative Analysis and Decision-Making

The choice of technique for absolute structure determination depends on several factors, including the physical properties of the sample, available instrumentation, and the desired level of certainty.

Table 1: Comparison of Techniques for Absolute Structure Determination

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR with Chiral Auxiliaries
Sample State Solid (single crystal)SolutionSolution
Prerequisite High-quality single crystalEnantiomerically pure sampleEnantiomerically pure sample, suitable chiral auxiliary
Information Direct 3D structureSolution-state conformation & configurationIndirect configuration via diastereomers
Conclusiveness High (unambiguous)High (when combined with calculations)Moderate to High (model-dependent)
Sample Amount Micrograms to milligramsMilligramsMilligrams
Throughput Low (crystal growth can be slow)ModerateHigh
Key Advantage Definitive, "gold standard"No crystallization neededWidely available instrumentation
Key Limitation Crystal growth can be a bottleneckRequires quantum chemical calculationsIndirect method, potential for misinterpretation
Decision-Making Framework

To assist in selecting the most appropriate technique, the following flowchart provides a logical pathway based on the sample's characteristics.

decision_tree start Start: Need Absolute Configuration of 6-Chloropyridin-2-ol Derivative q1 Can you grow a high-quality single crystal? start->q1 xray Use X-ray Crystallography q1->xray Yes q2 Is the sample enantiomerically pure and soluble? q1->q2 No vcd Use Vibrational Circular Dichroism (VCD) q2->vcd Yes purify Purify to single enantiomer first q2->purify No nmr Use NMR with Chiral Auxiliaries vcd->nmr (Alternative/Complementary)

Caption: Decision-making flowchart for selecting an appropriate analytical technique.

Conclusion

The unambiguous determination of the absolute configuration of 6-chloropyridin-2-ol derivatives is a cornerstone of their development as safe and effective therapeutic agents. Single-crystal X-ray crystallography, aided by the anomalous scattering from the chlorine atom, remains the unequivocal gold standard, providing direct and irrefutable proof of the three-dimensional structure. However, when faced with the common challenge of crystallization, researchers are well-equipped with powerful solution-state techniques. Vibrational Circular Dichroism, through its synergy with quantum chemical calculations, offers a robust and reliable alternative for determining absolute configuration in solution. NMR spectroscopy with chiral auxiliaries provides a more accessible, albeit indirect, method that can yield valuable stereochemical insights.

By understanding the principles, advantages, and limitations of each technique as outlined in this guide, researchers can strategically select the most efficient and effective path to confirm the absolute structure of their target molecules, thereby accelerating the journey from chemical synthesis to clinical application.

References

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A Senior Application Scientist's Guide to the Stability of 6-Chloropyridin-2-ol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of robust and reliable building blocks is paramount to the success of a synthetic campaign. 6-Chloropyridin-2-ol is a versatile intermediate, finding application in the synthesis of a wide array of pharmaceutical and agrochemical targets. However, a thorough understanding of its stability under various reaction conditions is crucial to avoid unexpected side reactions, low yields, and purification challenges. This guide provides an in-depth assessment of the stability of 6-Chloropyridin-2-ol, compares its performance with common alternatives, and offers practical experimental protocols for its evaluation.

The Dichotomous Nature of 6-Chloropyridin-2-ol: Tautomerism and Reactivity

6-Chloropyridin-2-ol exists in a tautomeric equilibrium with its corresponding pyridone form, 6-chloro-2(1H)-pyridinone. This equilibrium is influenced by the solvent, pH, and temperature, which in turn dictates its reactivity and stability. The pyridinol form is aromatic and possesses a nucleophilic hydroxyl group, while the pyridone form has an amide-like character. This duality is central to its chemical behavior.

Stability Under Forcing Conditions: A Multifaceted Analysis

To rigorously assess the stability of a reagent, forced degradation studies are an invaluable tool.[1] These studies intentionally subject the compound to harsh conditions to predict its degradation pathways and identify potential liabilities in a synthetic route.

Acidic Conditions

Halogenated pyridines can be susceptible to hydrolysis under strongly acidic conditions, particularly at elevated temperatures. For 6-Chloropyridin-2-ol, protonation of the ring nitrogen can activate the ring towards nucleophilic attack by water, potentially leading to the formation of 6-hydroxypyridin-2-ol. However, the electron-withdrawing nature of the chlorine atom and the pyridone tautomer's resonance stabilization can mitigate this degradation pathway to some extent. In many common synthetic procedures employing acidic catalysts or workups, 6-Chloropyridin-2-ol exhibits reasonable stability, especially at or below room temperature.

Basic Conditions

Under basic conditions, the pyridinol form can be deprotonated to form a pyridinolate anion. While this anion is a key intermediate in many desired reactions, such as O-alkylation, prolonged exposure to strong bases at high temperatures can promote side reactions. These can include nucleophilic aromatic substitution of the chloride by hydroxide, though this is generally a slow process for chloropyridines.[2] The stability is highly dependent on the base, solvent, and temperature. For instance, milder bases like potassium carbonate are less likely to induce degradation compared to stronger bases like sodium hydroxide, especially at elevated temperatures.

Thermal Stress
Oxidative Conditions

The dihydropyridine ring system, which is structurally related to the pyridone tautomer, is known to be sensitive to oxidation.[4] Therefore, 6-Chloropyridin-2-ol may be susceptible to degradation in the presence of strong oxidizing agents. For instance, reagents like hydrogen peroxide could potentially lead to ring-opened products or the formation of N-oxides.[5][6] Caution should be exercised when using strong oxidants in subsequent synthetic steps if 6-Chloropyridin-2-ol is present.

Stability in Common Cross-Coupling Reactions: A Practical Perspective

The C-Cl bond in 6-Chloropyridin-2-ol is a common handle for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. However, the stability of the starting material under these conditions is a critical factor for success.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl compounds.[7] However, the C-Cl bond of chloropyridines is notoriously less reactive than the corresponding C-Br or C-I bonds, often requiring more forcing conditions (higher temperatures, stronger bases, and specialized catalyst systems).[8] This can create a scenario where the stability of 6-Chloropyridin-2-ol becomes a concern. Prolonged reaction times at high temperatures in the presence of a strong base could lead to competitive degradation pathways. Optimization of the catalyst, ligand, and base is crucial to achieve efficient coupling while minimizing degradation.[9][10]

Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of chloropyridines can be challenging due to the inertness of the C-Cl bond.[2][11] The reaction often necessitates the use of bulky, electron-rich phosphine ligands and strong bases. The combination of a strong base and elevated temperature can again pose a stability risk to the 6-Chloropyridin-2-ol scaffold. Careful selection of the reaction parameters is essential to favor the desired amination over potential decomposition.[12]

Comparison with Alternative Halopyridin-2-ols

The choice of the halogen atom on the pyridin-2-ol ring significantly impacts its reactivity and, consequently, the required reaction conditions, which in turn relates to the overall stability of the process.

Feature6-Chloropyridin-2-ol6-Bromopyridin-2-ol6-Iodopyridin-2-ol
Reactivity in Cross-Coupling LowerModerateHigher
Required Reaction Conditions More Forcing (Higher Temp, Stronger Base)MilderMildest
Potential for Degradation Higher risk due to harsher conditionsModerate riskLower risk due to milder conditions
Cost Generally LowerModerateHigher
Availability Widely AvailableReadily AvailableGenerally Available

Justification for Comparison: The primary advantage of 6-Chloropyridin-2-ol lies in its lower cost and wide availability. However, for challenging cross-coupling reactions where the substrate is sensitive to harsh conditions, the higher reactivity of the bromo or iodo analogues may be advantageous. The milder conditions required for their coupling can lead to cleaner reactions and higher yields, potentially offsetting their higher initial cost.

Experimental Protocols for Stability Assessment

To provide actionable data for your own research, the following are detailed protocols for assessing the stability of 6-Chloropyridin-2-ol under various stress conditions.

Forced Degradation Study Workflow

Forced Degradation Workflow Workflow for Forced Degradation Study of 6-Chloropyridin-2-ol cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of 6-Chloropyridin-2-ol in a suitable solvent (e.g., Acetonitrile/Water) acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60 °C) prep->acid Expose aliquots to: base Basic Hydrolysis (e.g., 0.1 M NaOH, 60 °C) prep->base Expose aliquots to: oxidative Oxidative Degradation (e.g., 3% H2O2, RT) prep->oxidative Expose aliquots to: thermal Thermal Stress (e.g., 80 °C in solution) prep->thermal Expose aliquots to: neutralize Neutralize acidic/basic samples acid->neutralize hplc Analyze by HPLC-UV at various time points acid->hplc base->neutralize base->hplc oxidative->neutralize oxidative->hplc thermal->neutralize thermal->hplc neutralize->hplc quantify Quantify remaining 6-Chloropyridin-2-ol and identify major degradants hplc->quantify

Caption: A generalized workflow for conducting forced degradation studies on 6-Chloropyridin-2-ol.

Detailed Protocol: Acidic Degradation
  • Preparation: Prepare a 1 mg/mL stock solution of 6-Chloropyridin-2-ol in a 1:1 mixture of acetonitrile and water.

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubation: Incubate the solution at 60 °C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M NaOH.

  • Analysis: Analyze the neutralized sample by a validated stability-indicating HPLC method.

HPLC Method for Stability Indicating Assay
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 270 nm.

  • Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, and precision to ensure reliable quantification of 6-Chloropyridin-2-ol and its degradation products.

Conclusion and Recommendations

6-Chloropyridin-2-ol is a valuable and cost-effective building block for chemical synthesis. Its stability is generally sufficient for a wide range of synthetic transformations under mild to moderate conditions. However, researchers should be mindful of its potential for degradation under harsh acidic, basic, and oxidative conditions, as well as during prolonged exposure to high temperatures in cross-coupling reactions.

For challenging transformations that require forcing conditions, it is prudent to consider the use of the more reactive 6-bromo- or 6-iodopyridin-2-ol analogues. A preliminary forced degradation study, as outlined in this guide, is a highly recommended, data-driven approach to assess the stability of 6-Chloropyridin-2-ol within the specific context of a planned synthetic route. This proactive approach can save significant time and resources by identifying potential liabilities early in the development process.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.